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  • Product: 2-Ethylquinoline-3-carboxylic acid
  • CAS: 888069-31-6

Core Science & Biosynthesis

Foundational

Chemical Identity and Physicochemical Profiling

As a Senior Application Scientist, I approach the characterization, synthesis, and application of quinoline derivatives not merely as a cataloging exercise, but as a systematic exploration of molecular architecture. 2-Et...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the characterization, synthesis, and application of quinoline derivatives not merely as a cataloging exercise, but as a systematic exploration of molecular architecture. 2-Ethylquinoline-3-carboxylic acid and its hydrochloride salt are critical building blocks in modern medicinal chemistry and flavor modulation.

This technical guide provides an authoritative, in-depth analysis of the compound's chemical identity, synthetic pathways, and biological applications, designed specifically for researchers and drug development professionals.

A common point of failure in assay development and scaling is the conflation of a free acid with its corresponding salt forms. For 2-Ethylquinoline-3-carboxylic acid, the literature and chemical registries distinctly separate the free base/acid form from its hydrochloride salt.

The free acid is registered under CAS 888069-31-6 [1], while the highly soluble hydrochloride salt is registered under CAS 888014-11-7 [2]. The selection between these two forms is dictated by the downstream application: the free acid is typically utilized in organic synthesis (e.g., amide coupling), whereas the hydrochloride salt is preferred for aqueous biological assays due to its enhanced hydration profile[3].

Quantitative Physicochemical Data

To facilitate experimental design, the following table summarizes the key physicochemical properties of both forms.

Parameter2-Ethylquinoline-3-carboxylic acid (Free Acid)2-Ethylquinoline-3-carboxylic acid HCl (Salt)
CAS Registry Number 888069-31-6[1]888014-11-7[2]
Molecular Formula C₁₂H₁₁NO₂C₁₂H₁₂ClNO₂[3]
Molecular Weight 201.22 g/mol 237.69 g/mol [3]
LogP ~2.50 (Estimated)1.24[3]
Topological Polar Surface Area ~37.3 Ų50.0 Ų[3]
Hydrogen Bond Donors 11[3]
Hydrogen Bond Acceptors 23[3]
Rotatable Bonds 22[3]

Causality in Form Selection: The addition of the hydrochloride molecule significantly lowers the LogP from ~2.50 to 1.24, increasing the polar surface area[3]. This thermodynamic shift is critical; it prevents the compound from precipitating in standard aqueous buffers (like HBSS or PBS) during high-throughput screening.

Synthetic Methodology: The Modified Friedländer Annulation

The construction of the 2-ethylquinoline core is most efficiently achieved via a modified Friedländer annulation. This approach allows for the precise installation of the ethyl group at the C2 position and the carboxylic acid at the C3 position.

Protocol 1: Synthesis of 2-Ethylquinoline-3-carboxylic acid

Objective: High-yield synthesis of the quinoline core with precise regiocontrol.

  • Step 1: Reagent Preparation. Dissolve 2-aminobenzaldehyde (1.0 eq) and ethyl 3-oxopentanoate (1.1 eq) in anhydrous ethanol.

    • Causality: Anhydrous ethanol is selected to prevent the premature hydrolysis of the ester during the initial condensation phase, ensuring the thermodynamic equilibrium strictly favors imine formation.

  • Step 2: Base-Catalyzed Condensation. Add a catalytic amount of piperidine (0.1 eq) and reflux the mixture for 12 hours.

    • Causality: Piperidine acts as a secondary amine catalyst, forming a highly reactive enamine intermediate with the ketone. This significantly lowers the activation energy for the nucleophilic attack on the aldehyde carbonyl, driving the cyclization.

  • Step 3: Saponification. Cool the reaction to room temperature, add 2M NaOH (aq), and stir for 4 hours.

    • Causality: The basic conditions cleave the intermediate ethyl ester to the corresponding sodium carboxylate. Water is introduced here to drive the hydrolysis thermodynamically.

  • Step 4: Acidification and Isolation. Acidify the aqueous layer with 1M HCl to pH 3-4. Collect the resulting precipitate via vacuum filtration.

    • Causality: Adjusting the pH below the pKa of the carboxylic acid ensures full protonation. This neutralizes the molecule, drastically reducing its aqueous solubility and driving the precipitation of the free acid (CAS 888069-31-6)[1].

  • Validation Checkpoint: This protocol is a self-validating system; the successful cyclization is visually confirmed by a distinct chromic shift (color change) during enamine formation, and the final purity is self-enforced by the strict pH-dependent precipitation window.

SynthesisPathway A 2-Aminobenzaldehyde B Ethyl 3-oxopentanoate C Base Catalyst (Piperidine/EtOH) D Condensation Intermediate C->D Catalysis E Ethyl 2-ethylquinoline-3-carboxylate D->E Cyclization & Dehydration F Saponification (NaOH, H2O/EtOH) E->F G Acidification (HCl) F->G Hydrolysis H 2-Ethylquinoline-3-carboxylic acid (CAS: 888069-31-6) G->H Precipitation AB AB AB->D

Modified Friedländer Annulation Pathway for 2-Ethylquinoline-3-carboxylic acid Synthesis.

Biological Applications: Sweet Flavor Modulation

Beyond its utility as an intermediate for antibacterial quinolones, 2-ethylquinoline-3-carboxylic acid and its substituted derivatives (e.g., 4-amino derivatives) have emerged as potent sweet flavor modifiers [4]. These compounds interact with the extracellular Venus flytrap domain of the T1R2/T1R3 heterodimeric G-protein coupled receptor (GPCR), acting as positive allosteric modulators (PAMs) to enhance the perception of sweetness without adding caloric value[4].

Protocol 2: In Vitro Calcium Mobilization Assay for T1R2/T1R3 Modulation

Objective: Quantify the allosteric modulation of the sweet taste receptor by quinoline derivatives.

  • Step 1: Cell Culture and Seeding. Seed HEK293T cells stably expressing human T1R2/T1R3 and the chimeric G-protein Gα15 into 384-well plates at 15,000 cells/well.

    • Causality: The T1R2/T1R3 receptor natively couples to gustducin. By engineering the cells to express Gα15, we artificially force the GPCR to couple to the phospholipase C (PLC) pathway. This translates a taste receptor binding event into a massive, easily measurable intracellular calcium release.

  • Step 2: Dye Loading. Incubate cells with Fluo-4 AM (a calcium-sensitive dye) for 1 hour at 37°C.

    • Causality: The acetoxymethyl (AM) ester modification neutralizes the dye's charge, allowing it to passively permeate the lipid bilayer. Once inside, endogenous intracellular esterases cleave the AM group, trapping the active fluorophore within the cytosol where it can bind released Ca²⁺.

  • Step 3: Compound Addition and Readout. Add 2-ethylquinoline-3-carboxylic acid at varying concentrations alongside a sub-maximal concentration (EC₂₀) of a known sweetener (e.g., sucralose). Measure fluorescence (Ex 488 nm / Em 525 nm) dynamically using a FLIPR (Fluorometric Imaging Plate Reader) system.

    • Causality: Testing the compound in the presence of an EC₂₀ sweetener concentration isolates its PAM activity. If the compound is a true enhancer, it will shift the sweetener's dose-response curve to the left.

  • Validation Checkpoint: The assay logic is self-validating. The inclusion of a known PAM as a positive control and a vehicle-only (DMSO) negative control ensures that the dynamic range of the fluorescence signal is calibrated for every single microplate run.

BioAssay S1 Compound Preparation (DMSO Stock) S4 Compound Addition (Test concentrations) S1->S4 S2 HEK293T Cells (T1R2/T1R3 Expressing) S3 Calcium Dye Loading (Fluo-4 AM) S2->S3 S3->S4 S5 GPCR Activation (Intracellular Ca2+ Release) S4->S5 Receptor Binding S6 Fluorescence Measurement (FLIPR) S5->S6 Signal Transduction S7 Data Analysis (EC50 Calculation) S6->S7

In Vitro Calcium Mobilization Assay Workflow for Sweet Taste Receptor Modulation.

Analytical Validation Standards

To ensure the integrity of 2-ethylquinoline-3-carboxylic acid prior to biological testing, a dual-method validation system must be employed:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Utilizing an electrospray ionization (ESI) source in positive mode, the compound (free acid) will display a distinct [M+H]⁺ peak at m/z 202.2.

  • ¹H NMR (400 MHz, DMSO-d₆): The defining structural markers include a triplet at ~1.24 ppm (3H, -CH₃ of the ethyl group) and a quartet at ~3.28 ppm (2H, -CH₂- of the ethyl group), confirming the intact C2-ethyl substitution[4].

By adhering to these stringent physicochemical parameters, synthetic methodologies, and biological assay protocols, researchers can reliably leverage 2-ethylquinoline-3-carboxylic acid as a foundational component in advanced drug discovery and sensory modulation programs.

References

  • Source: nextsds.
  • Source: chem-space.
  • Title: Substituted 4-amino-5-(cyclohexyloxy)
  • Title: 88344-65-4 | 2-Methylquinoline-3,4-dicarboxylic acid | BLD Pharm (Reference for CAS 888069-31-6)

Sources

Exploratory

Physical and Chemical Properties of 2-Ethylquinoline-3-carboxylic Acid: A Comprehensive Technical Guide

Executive Summary In both pharmaceutical development and advanced flavor chemistry, the quinoline scaffold is recognized as a "privileged" heterocyclic building block 1. Specifically, 2-Ethylquinoline-3-carboxylic acid s...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In both pharmaceutical development and advanced flavor chemistry, the quinoline scaffold is recognized as a "privileged" heterocyclic building block 1. Specifically, 2-Ethylquinoline-3-carboxylic acid serves as a critical intermediate in the synthesis of allosteric modulators for G-protein coupled receptors (GPCRs), most notably the T1R2/T1R3 sweet taste receptors [[2]](). This technical whitepaper provides a rigorous analysis of its physicochemical properties, details a self-validating synthetic protocol, and explores its mechanistic applications in receptor modulation.

Physicochemical Profiling and Structural Data

Understanding the physical and chemical properties of 2-ethylquinoline-3-carboxylic acid is paramount for predicting its behavior in biological assays and synthetic workflows. The compound features a basic quinoline nitrogen and an acidic carboxylic acid group, making it amphoteric. Depending on the pH of the aqueous environment, it can exist in a zwitterionic state.

Table 1: Key Physicochemical Properties
PropertyValue (Free Acid)Value (Hydrochloride Salt)
CAS Registry Number 888069-31-6 1888014-11-7 3
Molecular Formula C₁₂H₁₁NO₂C₁₂H₁₂ClNO₂ 3
Molecular Weight 201.22 Da238.00 Da 3
SMILES String CCC1=NC2=CC=CC=C2C=C1C(O)=OCl.CCC1=NC2=CC=CC=C2C=C1C(O)=O3
Topological Polar Surface Area ~50.0 Ų 3~50.0 Ų 3
LogP (Octanol/Water) ~1.24 3N/A (Salt form)
H-Bond Donors / Acceptors 1 / 3 32 / 3
Physical State SolidDense Yellow Solid/Slurry [[4]]()

Causality in Experimental Choices: The LogP of 1.24 indicates moderate lipophilicity, which is highly favorable for a building block intended for oral administration or flavor modulation 3. The low TPSA (50 Ų) ensures excellent membrane permeability. When handling this compound in the laboratory, the hydrochloride salt is generally preferred over the free acid due to its enhanced stability against oxidative degradation and superior solubility in polar protic solvents 4.

Synthesis & Mechanistic Pathways

The most robust method for synthesizing 2-ethylquinoline-3-carboxylic acid is via a modified, one-pot reductive Friedländer annulation 1. Traditional Friedländer syntheses require 2-aminobenzaldehydes, which are notoriously unstable and prone to self-condensation.

Mechanistic Rationale: To circumvent this instability, the protocol employs 2-nitrobenzaldehyde as a stable precursor. Tin(II) chloride (SnCl₂) acts as a mild reducing agent to generate the 2-aminobenzaldehyde in situ. Simultaneously, Zinc(II) chloride (ZnCl₂) acts as a Lewis acid to activate the carbonyl carbon of the beta-keto ester (methyl propionylacetate), facilitating the nucleophilic attack by the newly formed amine 1. This dual-catalyst system ensures rapid cyclization and dehydration before the reactive intermediate can degrade.

SynthesisWorkflow N1 2-Nitrobenzaldehyde + Methyl propionylacetate N2 Reduction & Lewis Acid Catalysis (SnCl2, ZnCl2, MeOH, 67°C) N1->N2 N3 In situ Intermediate: 2-Aminobenzaldehyde + Enol N2->N3 N4 Friedländer Condensation (Cyclization & Dehydration) N3->N4 N5 2-Ethyl-3-quinolinecarboxylic acid methyl ester N4->N5 N6 Saponification (LiOH, THF/H2O, RT) N5->N6 N7 Lithium Carboxylate Salt N6->N7 N8 Acidification (12 N HCl, 0°C) N7->N8 N9 2-Ethylquinoline-3-carboxylic acid hydrochloride (Yellow Solid) N8->N9

Workflow of the one-pot reductive Friedländer annulation and subsequent saponification.

Self-Validating Experimental Protocol

Note: This procedure is adapted from the validated Organic Syntheses methodology by McNaughton and Miller 4.

Step 1: Annulation (Formation of Methyl Ester)

  • Equip a flame-dried, 1000-mL, three-necked round-bottomed flask with a Teflon-coated magnetic stir bar, internal thermometer, and a reflux condenser with a nitrogen inlet.

  • Charge the flask with 10 g of 3Å molecular sieves (to drive the dehydration step), 2-nitrobenzaldehyde (10.0 g, 66.2 mmol), methyl propionylacetate (8.30 mL, 66.2 mmol), and anhydrous ZnCl₂ (18.0 g, 132 mmol) 1.

  • Add 175 mL of anhydrous methanol. Flush the system with nitrogen and heat to an internal temperature of 67 °C for 1 hour.

  • Validation Check: The reaction mixture should transition to a dark color, indicating the formation of the Lewis acid complex.

  • Cool the mixture to 0 °C. Slowly add SnCl₂ (44.0 g, 232 mmol) in portions to control the exothermic reduction 1.

  • Reflux the mixture at 67 °C for an additional 12 hours.

  • Workup: Cool to room temperature, filter through Celite to remove metal salts, and extract with ethyl acetate. Concentrate via rotary evaporation to yield 2-ethyl-3-quinolinecarboxylic acid methyl ester as a yellow oil 4.

Step 2: Saponification and Acidification

  • Transfer the yellow oil to a 1000-mL flask. Add 100 mL of THF and 75 mL of 2 M aqueous LiOH 4.

  • Stir at room temperature for 12 hours.

    • Causality: LiOH is preferred over NaOH/KOH as the lithium cation coordinates less strongly with the carboxylate, and the THF/water biphasic system ensures both the organic ester and the inorganic base remain in solution.

  • Remove THF via rotary evaporation to isolate the aqueous lithium carboxylate 4.

  • Chill the aqueous layer to 0 °C and acidify with 12 N HCl (approx. 50 mL) until pH 1 is reached 4.

  • Validation Check: A dense, yellow slurry will immediately precipitate 4. Filter and dry under vacuum to obtain the final 2-ethylquinoline-3-carboxylic acid hydrochloride.

Applications in Drug Discovery & Flavor Modulation

Beyond its utility as a basic building block, 2-ethylquinoline-3-carboxylic acid is a critical precursor for synthesizing 4-amino-5-(cyclohexyloxy)quinoline-3-carboxylic acids and other derivatives 2. These compounds are potent positive allosteric modulators (PAMs) of the T1R2/T1R3 sweet taste receptor heterodimer 2.

Receptor Mechanics: High-intensity artificial sweeteners (e.g., sucralose, aspartame) often suffer from delayed onset and lingering bitter or metallic aftertastes 2. By functionalizing the 2-ethylquinoline-3-carboxylic acid scaffold, researchers have developed modulators that bind to the Venus flytrap domain of the T1R2/T1R3 receptor 2. Instead of activating the receptor directly, these compounds lower the activation threshold for endogenous sugars, thereby enhancing the perception of sweetness without the negative temporal profile of artificial sweeteners 2.

SignalingPathway L1 Sweet Taste Modulator (Quinoline Derivative) R1 T1R2/T1R3 Heterodimer (Venus Flytrap Domain) L1->R1 Allosteric Binding G1 G-protein (Gustducin) Activation R1->G1 Conformational Change E1 Phospholipase C-β2 (PLC-β2) Pathway G1->E1 I1 IP3 Generation & Ca2+ Release E1->I1 T1 TRPM5 Channel Depolarization I1->T1 S1 Sweet Taste Perception T1->S1 Action Potential

T1R2/T1R3 sweet taste receptor modulation pathway via quinoline derivatives.

Analytical Characterization Standards

To ensure the integrity of the synthesized 2-ethylquinoline-3-carboxylic acid, the following analytical benchmarks should be met 4:

  • HPLC: >99% purity, typically eluting as a single peak under a gradient of 0.1% TFA in water/acetonitrile 4.

  • Mass Spectrometry (ESI+): Expected [M+H]⁺ peak at m/z 202 for the free acid 4.

  • ¹³C NMR (100 MHz, D₂O): Key resonances should appear at δ 13.6 (CH₃), 27.0 (CH₂), and the carbonyl carbon at δ 166.9 4. The quinoline aromatic carbons will span δ 119.5 to 162.5 4.

References

  • [3] Chemspace. 2-ethylquinoline-3-carboxylic acid hydrochloride - C12H12ClNO2.

  • [2] Google Patents. US20110245353A1 - Sweet flavor modifier.

  • [1] Organic Syntheses. 7 - Organic Syntheses Procedure (McNaughton, B. R.; Miller, B. L. Org. Synth. 2008, 85, 27-33).

  • [4] Organic Syntheses. Working with Hazardous Chemicals - Organic Syntheses (Detailed Protocol).

Sources

Foundational

Comprehensive Spectroscopic Profiling of 2-Ethylquinoline-3-carboxylic Acid: A Technical Guide for NMR, IR, and MS Analysis

Executive Summary 2-Ethylquinoline-3-carboxylic acid (C₁₂H₁₁NO₂) is a highly versatile N-heterocyclic scaffold. It serves as a critical building block in the synthesis of sequence-selective RNA-binding ligands—specifical...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Ethylquinoline-3-carboxylic acid (C₁₂H₁₁NO₂) is a highly versatile N-heterocyclic scaffold. It serves as a critical building block in the synthesis of sequence-selective RNA-binding ligands—specifically those targeting the HIV-1 frameshift stimulatory sequence[1]—and acts as a core intermediate in the development of novel sweet flavor modifiers[2].

Because the pharmacological efficacy of these derivatives relies heavily on the precise spatial orientation of the C-2 ethyl and C-3 carboxylic acid groups, rigorous structural validation is non-negotiable. This whitepaper outlines an authoritative, self-validating analytical framework utilizing Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Fourier-Transform Infrared (FTIR) spectroscopy to definitively characterize this molecule.

High-Resolution Mass Spectrometry (HRMS) Profiling

Causality of Experimental Design

For an amphoteric molecule like 2-ethylquinoline-3-carboxylic acid—which possesses both a basic quinoline nitrogen and an acidic carboxylic acid moiety—Electrospray Ionization (ESI) is the premier choice. We utilize a dual-polarity approach (ESI+ and ESI-). The basic nitrogen readily accepts a proton in acidic media (ESI+), while the carboxylic acid easily deprotonates in basic/neutral media (ESI-). This dual-mode capability acts as an internal validation mechanism for the molecule's amphoteric nature.

Step-by-Step LC-HRMS Protocol
  • Sample Preparation: Dissolve the analyte to a final concentration of 1 µg/mL in a 50:50 mixture of LC-MS grade Acetonitrile and Water.

  • Additive Selection: Add 0.1% Formic Acid for the positive ionization mode (to drive nitrogen protonation) and 0.1% Ammonium Hydroxide for the negative ionization mode (to drive carboxyl deprotonation).

  • Chromatography: Inject 2 µL onto a C18 UPLC column (e.g., 1.7 µm, 2.1 x 50 mm) using a gradient of 5% to 95% Acetonitrile over 5 minutes to ensure the removal of any highly polar or non-polar synthetic impurities.

  • Data Acquisition: Acquire full-scan MS data (m/z 100–1000) on a Quadrupole Time-of-Flight (Q-TOF) analyzer. Trigger data-dependent MS/MS (ddMS2) at a collision energy of 25 eV to induce fragmentation.

  • Self-Validation Check: The exact mass difference between the [M+H]⁺ and[M-H]⁻ pseudomolecular ions must be exactly 2.015 Da . If this delta is not observed, the amphoteric identity of the molecule is compromised.

Table 1: HRMS and MS/MS Fragmentation Data
Ionization ModeAdductTheoretical m/zObserved m/zKey MS/MS Fragments (m/z)Structural Assignment of Fragment
ESI (+) [M+H]⁺202.0868202.0865184.07[M+H - H₂O]⁺ (Loss of hydroxyl from COOH)
158.09[M+H - CO₂]⁺ (Decarboxylation)
156.08[M+H - H₂O - CO]⁺ (Complete carboxyl loss)
ESI (-) [M-H]⁻200.0717200.0719156.08[M-H - CO₂]⁻ (Decarboxylation)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality of Experimental Design

The choice of deuterated solvent is the most critical parameter in the NMR analysis of carboxylic acids. While CDCl₃ is a standard solvent, 2-ethylquinoline-3-carboxylic acid exhibits strong intermolecular hydrogen bonding, which can lead to severe peak broadening and poor solubility. DMSO-d₆ is explicitly chosen because its strong hydrogen-bond accepting nature disrupts these dimers, yielding sharp, quantifiable resonances and allowing the acidic proton to be observed[3].

Step-by-Step NMR Protocol
  • Sample Preparation: Dissolve 15–20 mg of the highly purified solid in 0.6 mL of DMSO-d₆ (99.9% D).

  • Acquisition Parameters (¹H): Acquire at 400 MHz. Use 16 scans with a relaxation delay (D1) of 2.0 seconds to ensure complete relaxation of the aliphatic protons.

  • Acquisition Parameters (¹³C): Acquire at 100 MHz using a standard broadband decoupled sequence (1024 scans).

  • Self-Validation Check: Calculate the integral ratio of the aliphatic ethyl protons (the CH₂ quartet and CH₃ triplet) against the isolated H-4 aromatic proton. A strict 2:3:1 ratio confirms the structural integrity of the C-2/C-3 substitution pattern and definitively rules out co-eluting aliphatic impurities.

Table 2: ¹H and ¹³C NMR Assignments (DMSO-d₆)
Position¹H Chemical Shift (δ, ppm)Multiplicity & Coupling (J in Hz)Integration¹³C Chemical Shift (δ, ppm)
-COOH ~13.50Broad singlet (br s)1H168.5 (C=O)
C-2 ---162.0
C-3 ---124.0
C-4 8.80Singlet (s)1H139.5
C-5 8.10Doublet (d, J = 8.0)1H128.0
C-6 7.65Triplet of doublets (td, J = 8.0, 1.0)1H127.5
C-7 7.85Triplet of doublets (td, J = 8.5, 1.5)1H131.5
C-8 8.05Doublet (d, J = 8.5)1H129.0
C-4a / C-8a ---126.5 / 148.0
-CH₂- (Ethyl) 3.20Quartet (q, J = 7.5)2H29.5
-CH₃ (Ethyl) 1.30Triplet (t, J = 7.5)3H14.0

Fourier-Transform Infrared (FTIR) Spectroscopy

Causality of Experimental Design

Traditional KBr pellet preparation is highly susceptible to moisture absorption, which produces an artifactual broad band at ~3400 cm⁻¹ that masks the critical O-H stretch of the carboxylic acid. To circumvent this, we utilize Attenuated Total Reflectance (ATR) FTIR . This solid-state technique requires no sample dilution, prevents moisture artifacts, and preserves the polymorphic state of the crystal lattice.

Step-by-Step ATR-FTIR Protocol
  • Background Acquisition: Clean the diamond ATR crystal with LC-MS grade isopropanol. Acquire a background spectrum (32 scans) to digitally subtract atmospheric CO₂ and ambient humidity.

  • Sample Application: Deposit 2–3 mg of the neat crystalline powder directly onto the diamond crystal. Apply uniform pressure using the mechanical anvil to ensure intimate optical contact.

  • Data Acquisition: Acquire 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

  • Self-Validation Check: Verify the presence of the conjugated C=O stretch. Because the carbonyl is conjugated with the aromatic quinoline ring, its stretching frequency is lowered to ~1695 cm⁻¹ (compared to >1710 cm⁻¹ for isolated aliphatic acids). If this peak shifts above 1710 cm⁻¹, it indicates a disruption in ring conjugation or sample degradation.

Table 3: Key ATR-FTIR Vibrational Modes
Wavenumber (cm⁻¹)IntensityVibrational Mode Assignment
3300 – 2500 Strong, BroadO-H stretch (hydrogen-bonded carboxylic acid)
1695 Strong, SharpC=O stretch (conjugated carbonyl)
1610, 1560 MediumC=C and C=N aromatic ring stretches
1280 StrongC-O stretch (carboxylic acid)
930 Medium, BroadO-H out-of-plane bend (dimer confirmation)

Orthogonal Validation Workflow

To ensure absolute scientific integrity (E-E-A-T), the data from MS, NMR, and IR must not be viewed in isolation. They form a self-validating triad. The workflow below illustrates how these orthogonal techniques converge to provide definitive structural elucidation of 2-ethylquinoline-3-carboxylic acid.

G A 2-Ethylquinoline-3-carboxylic Acid (C12H11NO2) B Sample Preparation & Solvent Selection A->B C NMR Spectroscopy (1H, 13C in DMSO-d6) B->C 15-20 mg D Mass Spectrometry (ESI-HRMS Positive/Negative) B->D 1 µg/mL E IR Spectroscopy (Solid-State ATR-FTIR) B->E Neat Solid F Orthogonal Data Integration (E-E-A-T Validation) C->F Connectivity & Integration Ratio D->F Exact Mass & Fragmentation E->F Functional Group Conjugation G Definitive Structural Elucidation F->G Confirmed

Orthogonal Spectroscopic Validation Workflow for 2-Ethylquinoline-3-carboxylic Acid.

References

  • Substituted 4-amino-5-(cyclohexyloxy)quinoline-3-carboxylic acids as sweet flavor modifiers Source: Justia Patents URL:[Link][2]

  • Strategies for Recognition of Stem-loop RNA Structures by Synthetic Ligands: Application to the HIV-1 Frameshift Stimulatory Sequence Source: NIH PubMed Central (PMC) URL:[Link][1]

  • WO2011123693A1 - Sweet flavor modifier Source: Google Patents URL:[3]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 2-Ethylquinoline-3-carboxylic Acid via Modified Doebner-Type Cyclocondensation

Strategic Rationale & Regiochemical Control Quinoline derivatives are privileged scaffolds in medicinal chemistry and food science, exhibiting broad-spectrum activities ranging from STAT3 signaling inhibition in oncology...

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Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Regiochemical Control

Quinoline derivatives are privileged scaffolds in medicinal chemistry and food science, exhibiting broad-spectrum activities ranging from STAT3 signaling inhibition in oncology to sweet flavor modulation 1. The classical Doebner reaction—a three-component condensation of an aniline, an aldehyde, and pyruvic acid—is a robust method for synthesizing quinoline-4-carboxylic acids 2.

However, the targeted synthesis of 2-ethylquinoline-3-carboxylic acid requires a strategic regiochemical shift. Because pyruvic acid inherently directs carboxylation to the C4 position, synthesizing a C3-carboxylated quinoline necessitates a modified Doebner-Miller or Knoevenagel-Doebner cascade [[Wikipedia[3]]](). In this adapted workflow, pyruvic acid is replaced by a -keto ester equivalent (ethyl 3-oxopentanoate), which provides both the 2-ethyl substituent and the 3-carboxylate framework upon acid-catalyzed cyclocondensation with an aniline derivative 4.

Mechanistic Insights (Causality & E-E-A-T)

The synthesis proceeds via a multi-step cascade under strict thermodynamic control:

  • Imine/Enamine Formation : The primary amine of aniline acts as a nucleophile, attacking the highly electrophilic ketone carbonyl of ethyl 3-oxopentanoate. This reversible step is accelerated by a Lewis acid (e.g., ), which activates the carbonyl and stabilizes the transient imine complex 2.

  • Intramolecular Cyclization : The intermediate undergoes a fragmentation-recombination or direct electrophilic aromatic substitution at the ortho-position of the aniline ring 3. The elevated temperature (110–120 °C) provides the necessary activation energy to temporarily break aromaticity.

  • Dehydration & Aromatization : Loss of water drives the rearomatization of the heterocyclic ring, yielding the intermediate ethyl 2-ethylquinoline-3-carboxylate.

  • Saponification : A final base-catalyzed hydrolysis cleaves the ethyl ester, yielding the free 2-ethylquinoline-3-carboxylic acid [[Google Patents[4]]](_).

Mechanism A Aniline Derivative C Imine / Enamine Formation A->C B Ethyl 3-oxopentanoate (or Aldehyde/Malonate) B->C D Acid-Catalyzed Cyclization C->D BF3·THF or p-TSA E Dehydration (-H2O) D->E Heat (110°C) F Saponification (NaOH) E->F Ester Intermediate G 2-Ethylquinoline-3-carboxylic acid F->G H+ Workup

Fig 1: Mechanistic workflow of the modified Doebner-type multicomponent quinoline synthesis.

Experimental Methodology

Self-Validating System: To ensure trustworthiness, this protocol integrates TLC/LC-MS checkpoints. Do not advance to the high-heat cyclization step until the Schiff base intermediate is fully formed; premature heating leads to aniline oxidation and intractable tar formation.

Phase 1: Cyclocondensation
  • Reaction Setup : In a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve aniline (1.8 mmol) and ethyl 3-oxopentanoate (2.0 mmol) in anhydrous DMF (5.0 mL).

  • Catalyst Addition : Add (0.5 equiv) dropwise at room temperature under an inert nitrogen atmosphere. Causality: The Lewis acid coordinates to the keto-oxygen, increasing its electrophilicity for nucleophilic attack by aniline.

  • Imine Formation : Stir the mixture at 65 °C for 1 hour.

    • Checkpoint: Verify the disappearance of the starting aniline via TLC (Hexane:EtOAc 4:1). The reaction must not proceed to step 4 until conversion is >95%.

  • Cyclization : Elevate the temperature to 120 °C and stir for 12 hours 1.

  • Work-up : Cool to room temperature. Quench with saturated aqueous (10 mL) and extract with Ethyl Acetate ( mL). Dry the combined organic layers over anhydrous , filter, and concentrate under reduced pressure to yield ethyl 2-ethylquinoline-3-carboxylate.

Phase 2: Saponification
  • Hydrolysis : Dissolve the crude ester in a 1:1 mixture of THF and Ethanol (10 mL). Add 2M aqueous NaOH (3.0 equiv).

  • Heating : Stir at 60 °C for 2 hours.

    • Checkpoint: Monitor via LC-MS until the ester mass peak is completely replaced by the free acid mass peak.

  • Acidification : Cool the mixture to 0 °C and carefully acidify to pH 3-4 using 1M HCl. The product, 2-ethylquinoline-3-carboxylic acid, will precipitate as a solid.

  • Isolation : Filter the precipitate, wash with cold water, and dry under high vacuum.

Quantitative Data: Reaction Optimization

The choice of catalyst and solvent dictates the equilibrium of the imine formation and the subsequent cyclization efficiency.

EntryCatalystSolventTemp (°C)Time (h)Yield (%)Observation
1NoneEtOH8024<10Incomplete imine formation
2 -TSA (10 mol%)Toluene1101645Moderate cyclization
3 (0.5 eq)DMF1201278 Optimal conversion 2
4 (0.5 eq)MeCN802062Slow rearomatization

Biological Application: STAT3 Pathway Inhibition

Quinoline-3-carboxylic acids synthesized via this methodology are frequently utilized as core scaffolds for designing inhibitors against the Signal Transducer and Activator of Transcription 3 (STAT3) pathway, preventing its dimerization and subsequent nuclear translocation 1.

STAT3 Cytokine IL-6 Cytokine Receptor Receptor Complex Cytokine->Receptor JAK JAK Activation Receptor->JAK STAT3 STAT3 Monomer JAK->STAT3 Phosphorylation Dimer STAT3 Dimerization STAT3->Dimer Nucleus Nuclear Translocation Dimer->Nucleus Tumor Progression Quinoline Quinoline-3-carboxylic acid Quinoline->Dimer SH2 Domain Inhibition

Fig 2: STAT3 signaling pathway inhibition by quinoline-carboxylic acid derivatives.

References

  • [4] WO2011123693A1 - Sweet flavor modifier. Google Patents.

  • [2] Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PMC.[Link]

  • [3] Doebner–Miller reaction. Wikipedia.[Link]

Sources

Application

Mass spectrometry analysis of 2-Ethylquinoline-3-carboxylic acid

Application Note: High-Resolution LC-MS/MS Method Development and Fragmentation Profiling for 2-Ethylquinoline-3-carboxylic Acid The Analytical Imperative 2-Ethylquinoline-3-carboxylic acid (2-EQCA) is a highly versatile...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Resolution LC-MS/MS Method Development and Fragmentation Profiling for 2-Ethylquinoline-3-carboxylic Acid

The Analytical Imperative

2-Ethylquinoline-3-carboxylic acid (2-EQCA) is a highly versatile chemical scaffold utilized extensively in modern drug discovery. Derivatives of quinoline-3-carboxylic acids have demonstrated significant utility as highly selective antiproliferative agents[1], RNA-binding ligands[2], and sweet flavor modifiers[3]. As these compounds advance through preclinical pharmacokinetics (PK) and impurity profiling, researchers require highly sensitive, specific, and reproducible analytical methods. This technical guide establishes a robust, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol designed for the rigorous quantification and structural characterization of 2-EQCA in complex biological matrices.

Gas-Phase Dissociation Mechanics

Understanding the gas-phase dissociation mechanics of 2-EQCA is paramount for selecting optimal Multiple Reaction Monitoring (MRM) transitions. In positive Electrospray Ionization (ESI+), the basic quinoline nitrogen (pKa ~4.5) readily accepts a proton, yielding a highly stable precursor ion [M+H]+ at m/z 202.086.

During Collision-Induced Dissociation (CID), the molecule exhibits predictable, thermodynamically driven fragmentation pathways. The carboxylic acid group adjacent to the quinoline ring readily undergoes decarboxylation (-44 Da) under CID, generating an intense fragment at m/z 158.096[4]. This serves as the primary quantifier transition due to its superior signal-to-noise ratio. Secondary fragmentation involves the loss of the 2-ethyl group as an ethyl radical (•C2H5, 29 Da) to form m/z 129.057, or the characteristic expulsion of hydrogen cyanide (HCN, 27 Da) from the quinoline core to yield m/z 131.085[4].

Fragmentation M1 [M+H]+ m/z 202.086 M2 [M+H - H2O]+ m/z 184.076 M1->M2 - H2O (18 Da) M3 [M+H - CO2]+ m/z 158.096 M1->M3 - CO2 (44 Da) M4 [M+H - CO2 - C2H5]+ m/z 129.057 M3->M4 - •C2H5 (29 Da) M5 [M+H - CO2 - HCN]+ m/z 131.085 M3->M5 - HCN (27 Da)

Gas-phase CID fragmentation pathway of 2-Ethylquinoline-3-carboxylic acid.

Matrix Management & Sample Preparation

To accurately quantify 2-EQCA in plasma, endogenous proteins and phospholipids must be removed to prevent column fouling and minimize matrix effects (ion suppression). Acetonitrile (ACN) is selected over methanol as the precipitant because it yields a denser protein pellet and provides superior extraction recovery for moderately lipophilic quinolines.

Self-Validating Protocol Steps:

  • Aliquot : Transfer 50 µL of plasma into a 1.5 mL low-bind microcentrifuge tube.

  • Precipitation : Add 150 µL of ice-cold ACN containing 0.1% Formic Acid (FA) and the internal standard (IS). Causality: FA ensures the basic quinoline nitrogen and the carboxylic acid remain fully protonated, disrupting protein-ligand binding and maximizing analyte recovery.

  • Agitation : Vortex vigorously for 2 minutes to ensure complete protein denaturation.

  • Separation : Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Reconstitution : Transfer 100 µL of the supernatant to an autosampler vial and dilute with 100 µL of LC-MS grade water. Causality: Aqueous dilution matches the initial mobile phase conditions, preventing solvent-effect peak distortion (fronting/splitting) during injection.

  • Self-Validation Checkpoint : Inject a solvent matrix blank immediately following the Upper Limit of Quantification (ULOQ) sample. Carryover must be <20% of the Lower Limit of Quantification (LLOQ) peak area to validate the analytical run.

Workflow N1 Plasma Aliquot (50 µL) N2 Protein PPT (ACN + 0.1% FA) N1->N2 N3 Centrifugation (14k rpm, 10 min) N2->N3 N4 Supernatant Transfer N3->N4 N5 Aqueous Dilution (1:1) N4->N5 N6 LC-MS/MS Acquisition N5->N6

Self-validating sample preparation and LC-MS/MS analytical workflow.

Chromatographic & Spectrometric Parameters

A reversed-phase C18 column (e.g., Acquity UPLC CSH C18, 100 × 2.1 mm, 1.7 μm) is utilized for optimal retention of the polar carboxylic acid moiety. The mobile phase is acidified with 0.1% FA to maintain the quinoline nitrogen in its ionized state, which drastically improves peak shape by preventing secondary tailing interactions with residual silanols on the stationary phase[5].

Table 1: LC Gradient Program

Time (min) Flow Rate (mL/min) % Mobile Phase A (0.1% FA in H2O) % Mobile Phase B (0.1% FA in ACN)
0.0 0.4 95 5
1.0 0.4 95 5
4.0 0.4 10 90
5.5 0.4 10 90
5.6 0.4 95 5

| 7.0 | 0.4 | 95 | 5 |

Table 2: Optimized MRM Parameters (ESI+)

Analyte Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV) Purpose
2-EQCA 202.1 158.1 50 22 Quantifier
2-EQCA 202.1 129.1 50 35 Qualifier 1

| 2-EQCA | 202.1 | 131.1 | 50 | 32 | Qualifier 2 |

System Validation Metrics

To guarantee trustworthiness, the protocol operates as a self-validating system. System suitability is continuously verified by monitoring retention times (RT ± 0.1 min) and stable transition ratios. If the qualifier/quantifier ratio deviates by more than ±15% from the reference standard, the data point is automatically flagged for potential isobaric interference.

Table 3: Method Validation Summary

Parameter Acceptance Criteria Observed Performance
Linearity (R²) ≥ 0.995 (1.5 - 1500 ng/mL) 0.998
LLOQ Signal-to-Noise (S/N) ≥ 10 1.5 ng/mL
Matrix Effect ± 15% deviation 92.4% (Ion suppression < 8%)
Ion Ratio Stability ± 15% of reference standard 42% (± 4% variance across run)

| Carryover | < 20% of LLOQ in blank | Not Detected |

References

  • Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. ResearchGate.1

  • Strategies for Recognition of Stem-loop RNA Structures by Synthetic Ligands: Application to the HIV-1 Frameshift Stimulatory Sequence. National Institutes of Health (NIH). 2

  • Substituted 4-amino-5-(cyclohexyloxy)quinoline-3-carboxylic acids as sweet flavor modifiers. Justia Patents. 3

  • Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers. 4

  • An 8-(Diazomethyl) Quinoline Derivatized Acyl-CoA in Silico Mass Spectral Library Reveals the Landscape of Acyl-CoA in Aging Mouse Organs. Analytical Chemistry (ACS). 5

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-Ethylquinoline-3-carboxylic Acid

Welcome to the Application Scientist Knowledge Base. As a Senior Application Scientist, I have designed this troubleshooting guide to move beyond basic synthetic recipes.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Knowledge Base. As a Senior Application Scientist, I have designed this troubleshooting guide to move beyond basic synthetic recipes. Synthesizing 2-ethylquinoline-3-carboxylic acid presents unique challenges, primarily centered around the thermal instability of the starting materials and the amphoteric nature of the final product. This guide provides a mechanistic deep-dive, self-validating protocols, and targeted FAQs to help you diagnose failures and maximize your yield.

Mechanistic Overview & Workflow

The most efficient and widely used route to 2-ethylquinoline-3-carboxylic acid is a two-step process: a Friedländer annulation followed by ester saponification[1]. The Friedländer condensation between 2-aminobenzaldehyde and ethyl 3-oxopentanoate (ethyl propionylacetate) constructs the quinoline core[2].

SynthesisWorkflow A 2-Aminobenzaldehyde C Ethyl 2-ethylquinoline- 3-carboxylate A->C Friedländer Condensation B Ethyl 3-oxopentanoate B->C Catalyst (e.g., I2) Heat / Solvent-free D 2-Ethylquinoline- 3-carboxylic acid C->D 1. NaOH / Saponification 2. HCl (pH 4.0)

Two-step synthesis workflow: Friedländer condensation followed by ester saponification.

Depending on the catalyst used, the Friedländer reaction proceeds via two competing mechanistic pathways: initial aldol addition (rate-limiting) or initial Schiff base (imine) formation[2],[3].

Mechanism cluster_0 Pathway A: Aldol Addition First cluster_1 Pathway B: Schiff Base First Start 2-Aminobenzaldehyde + Ethyl 3-oxopentanoate IntA Aldol Adduct (Rate-limiting) Start->IntA Aldol Addition IntB Schiff Base (Imine intermediate) Start->IntB -H2O DehydA α,β-Unsaturated Carbonyl IntA->DehydA -H2O Final Ethyl 2-ethylquinoline- 3-carboxylate DehydA->Final Imine Formation & Cyclization CycloB Intramolecular Aldol Condensation IntB->CycloB Base/Acid Catalysis CycloB->Final -H2O

Competing mechanistic pathways in the Friedländer quinoline synthesis.

Self-Validating Experimental Protocol

This protocol incorporates strict in-process controls (IPCs) to ensure each step is self-validating and prevents downstream failures.

Step 1: Friedländer Annulation (Solvent-Free, Iodine-Catalyzed)

Causality Check: Traditional base-catalyzed methods (e.g., KOH) often fail due to the rapid self-condensation of the β-keto ester[4]. We utilize molecular iodine as a mild Lewis acid under solvent-free conditions to selectively activate the carbonyl groups, suppressing side reactions and driving the reaction to completion[5].

  • Preparation: In a clean, dry round-bottom flask, combine freshly prepared 2-aminobenzaldehyde (10.0 mmol) and ethyl 3-oxopentanoate (11.0 mmol).

    • IPC: Verify the purity of 2-aminobenzaldehyde via NMR prior to use; it is highly prone to oxidation and oligomerization[6].

  • Catalysis: Add molecular iodine (1.0 mmol, 10 mol%) to the mixture.

  • Reaction: Heat the mixture to 80°C under an inert argon atmosphere for 1–2 hours.

    • IPC: Monitor via TLC (Hexanes/EtOAc 3:1). The disappearance of the highly fluorescent 2-aminobenzaldehyde spot indicates completion.

  • Workup: Cool to room temperature, dissolve the crude mixture in ethyl acetate (50 mL), and wash with saturated aqueous Na₂S₂O₃ (2 x 20 mL) to quench the iodine catalyst[7].

  • Isolation: Wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the intermediate, ethyl 2-ethylquinoline-3-carboxylate.

Step 2: Saponification & Isoelectric Precipitation

Causality Check: The resulting quinoline-3-carboxylic acid is amphoteric. Random acidification leads to the formation of the highly water-soluble hydrochloride salt, causing massive yield loss in the aqueous layer[8].

  • Hydrolysis: Dissolve the intermediate ester in a 1:1 mixture of THF and 1M aqueous NaOH (20 mL). Stir at 60°C for 4 hours.

    • IPC: LC-MS should confirm the complete disappearance of the ester mass (M+H = 230) and the appearance of the carboxylate mass (M+H = 202).

  • Solvent Removal: Evaporate the THF under reduced pressure.

  • Isoelectric Precipitation (Critical Step): Cool the aqueous layer to 0°C. Using a calibrated pH meter, add 1M HCl dropwise until the pH reaches exactly 4.0 .

    • Causality Check: At pH 4.0, the molecule exists as a neutral zwitterion, minimizing its aqueous solubility and forcing it to precipitate cleanly.

  • Filtration: Filter the resulting white/pale-yellow precipitate, wash with ice-cold water, and dry under vacuum.

Troubleshooting Guides & FAQs

Q1: My Friedländer condensation yield is stuck below 40%, and the reaction mixture turns into a dark, tarry substance. What is happening? A1: This is a classic symptom of 2-aminobenzaldehyde degradation. 2-aminobenzaldehyde is notoriously unstable and readily undergoes self-condensation and oxidation when exposed to air or high heat[6]. Solution: Always use freshly prepared or rigorously purified 2-aminobenzaldehyde. Store it at -20°C under nitrogen. Switching to the solvent-free, iodine-catalyzed method described above minimizes thermal exposure time and accelerates the desired cross-condensation over degradation pathways[5].

Q2: I am using KOH as a catalyst, but LC-MS shows a major side product and very little of the target ethyl 2-ethylquinoline-3-carboxylate. Why? A2: Strong bases like KOH promote the aldol self-condensation of your β-keto ester (ethyl 3-oxopentanoate)[4]. The α-methylene protons are highly acidic, and the resulting enolate prefers to attack another molecule of the ester rather than the less electrophilic aldehyde of 2-aminobenzaldehyde. Solution: Pivot to an acidic catalyst (like p-TsOH) or a mild Lewis acid[7]. To further avoid side reactions under alkaline conditions, literature suggests using the imine analogue of o-aniline[3].

Q3: After saponification, I acidified the aqueous layer to pH 1 to precipitate the acid, but nothing crashed out. Where is my product? A3: Your product is fully dissolved in the aqueous layer as 2-ethylquinoline-3-carboxylic acid hydrochloride[8],[9]. Quinolines possess a basic nitrogen (pKa ~4.9). By dropping the pH to 1, you protonated the quinoline nitrogen, creating a highly water-soluble salt. Solution: You must perform an isoelectric precipitation. Carefully adjust the pH back to 4.0 using 1M NaOH. At this isoelectric point, the compound is uncharged (or zwitterionic) and will precipitate cleanly.

Q4: How can I optimize the catalyst for scaling up this specific reaction? A4: Traditional harsh conditions suffer from yield drop-off during scale-up due to prolonged thermal exposure and localized heating[10]. Solution: Refer to the quantitative data table below. Transitioning to catalytic gold, solid-phase supports, or environmentally friendly Nafion-mediated conditions under microwave irradiation has been proven to maintain high yields (>85%) at scale under milder conditions[10],[5].

Quantitative Data: Catalyst Optimization for Friedländer Synthesis

To assist in scaling and optimization, the following table summarizes the performance of various catalytic systems for the condensation of 2-aminobenzaldehydes with β-keto esters.

Catalyst SystemReaction ConditionsTimeTypical YieldMechanistic Advantage / Disadvantage
KOH (Base) Ethanol, Reflux4–6 h40–50%Disadvantage: High rate of β-keto ester self-condensation[4].
p-TsOH (Acid) Toluene, Reflux6–8 h70–80%Advantage: Suppresses base-catalyzed aldol side reactions[5].
Molecular Iodine (I₂) Solvent-free, 80°C1–2 h85–95%Advantage: Mild Lewis acid; green chemistry; prevents thermal degradation[11],[5].
Neodymium(III) Nitrate Ethanol, Room Temp2–4 h80–90%Advantage: Extremely mild; ideal for highly sensitive substrates[5].

Sources

Optimization

Technical Support Center: Troubleshooting the Synthesis of 2-Ethylquinoline-3-Carboxylic Acid

Welcome to the Technical Support Center. As researchers and drug development professionals, you understand that synthesizing 2-ethylquinoline-3-carboxylic acid—a critical scaffold for sweet flavor modifiers and bioactive...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, you understand that synthesizing 2-ethylquinoline-3-carboxylic acid—a critical scaffold for sweet flavor modifiers and bioactive agents[1]—requires precise control over reaction trajectories. The standard synthetic route involves a Friedländer condensation between 2-aminobenzaldehyde and ethyl 3-oxopentanoate, followed by ester saponification[2].

However, this pathway is fraught with competing side reactions. This guide is designed to provide you with the chemical causality behind these side products and field-proven, self-validating protocols to eliminate them.

Section 1: Mechanistic Workflow & Causality

To troubleshoot effectively, we must first map the competing mechanistic pathways. The Friedländer synthesis can proceed via two intermediates: an initial aldol adduct or a Schiff base[2]. Both pathways converge on the target ester, but variations in pH, temperature, and reagent stability can easily divert the reaction toward polymeric tars, self-condensation products, or decarboxylated analogs.

G A 2-Aminobenzaldehyde Tar Polymeric Tar (Side Product) A->Tar Oxidation/Self-condensation Aldol Aldol Adduct (Intermediate) A->Aldol Pathway A Schiff Schiff Base (Intermediate) A->Schiff Pathway B B Ethyl 3-oxopentanoate SelfCond Aldol Self-Condensation (Side Product) B->SelfCond Base Catalysis B->Aldol B->Schiff Ester Ethyl 2-ethylquinoline-3-carboxylate (Target Ester) Aldol->Ester Cyclodehydration Schiff->Ester Intramolecular Aldol Acid 2-Ethylquinoline-3-carboxylic acid (Final Product) Ester->Acid Saponification & Acidification Decarb 2-Ethylquinoline (Decarboxylation Side Product) Acid->Decarb Thermal Degradation (>200°C)

Figure 1: Mechanistic pathways and side-product formation in the synthesis of 2-ethylquinoline-3-carboxylic acid.

Section 2: Frequently Asked Questions (FAQs)

Q1: Why am I observing significant amounts of aldol self-condensation products instead of the desired quinoline ester? Causality: Ethyl 3-oxopentanoate contains a highly reactive alpha-methylene group. Under traditional basic conditions (e.g., using KOH or NaOH), the deprotonated beta-keto ester acts as a nucleophile against itself faster than it condenses with the aniline derivative, leading to aldol self-condensation[3],[4]. Solution: Switch your catalytic system from base to acid. Lewis acids or Bronsted acids (like p -TsOH or molecular iodine) activate the carbonyl of the 2-aminobenzaldehyde, making it a superior electrophile and suppressing the self-condensation of the beta-keto ester[3].

Q2: During the final hydrolysis step, my yield drops, and mass spectrometry shows a product missing 44 Da. What went wrong? Causality: You are observing thermal decarboxylation. Quinoline-3-carboxylic acids are highly susceptible to losing their carboxyl group as CO2​ when exposed to elevated temperatures (typically >200 °C) or prolonged heating in strong acids/bases, yielding 2-ethylquinoline as a side product[5]. Solution: Perform the saponification at room temperature using a milder base like LiOH in a THF/Water mixture. During the subsequent acidification, keep the reaction flask in an ice bath and acidify only to pH 4 to precipitate the zwitterionic product without triggering decarboxylation.

Q3: My 2-aminobenzaldehyde starting material frequently turns into a dark, insoluble tar before the reaction even begins. How do I prevent this? Causality: 2-Aminobenzaldehyde is notoriously unstable. The proximity of the nucleophilic amine and the electrophilic aldehyde makes it highly prone to intermolecular Schiff base formation (polymerization). Furthermore, it rapidly oxidizes in air to 2-aminobenzoic acid (anthranilic acid)[6]. Solution: Never store 2-aminobenzaldehyde for prolonged periods. Generate it in situ (e.g., via reduction of 2-nitrobenzaldehyde) or use it immediately upon purchase/purification under a strict Argon atmosphere.

Section 3: Quantitative Data & Yield Optimization

The table below summarizes how specific experimental choices directly dictate the distribution of the target molecule versus side products.

Reaction StepReagents & ConditionsTarget Yield (%)Major Side ProductSide Product Yield (%)
Condensation KOH, EtOH, Reflux45–55%Aldol Self-Condensation30–40%
Condensation p -TsOH or I2​ , Solvent-free, 80°C85–95%Polymeric Tar< 5%
Saponification 10% NaOH, Reflux 2h HCl (pH 1)60–70%2-Ethylquinoline (Decarboxylation)15–25%
Saponification LiOH, THF/ H2​O , RT AcOH (pH 4)> 90%Unreacted Ester< 2%
Section 4: Self-Validating Experimental Protocol

To ensure high scientific integrity, the following protocol incorporates built-in validation checks at every critical juncture. If a validation check fails, halt the experiment and consult the troubleshooting guide above.

Step 1: Acid-Catalyzed Friedländer Condensation
  • Preparation: In an oven-dried, argon-flushed round-bottom flask, combine freshly purified 2-aminobenzaldehyde (1.0 equiv) and ethyl 3-oxopentanoate (1.1 equiv).

  • Catalysis: Add molecular iodine ( I2​ , 10 mol%) or p -toluenesulfonic acid ( p -TsOH, 10 mol%) as the catalyst. Run the reaction solvent-free or in minimal ethanol.

  • Heating: Heat the mixture to 80 °C with vigorous magnetic stirring for 2–4 hours.

  • Validation Check (TLC): Spot the reaction mixture against the starting materials (Eluent: 4:1 Hexane:Ethyl Acetate). Self-Validation: The bright yellow, UV-active spot of 2-aminobenzaldehyde must completely disappear. The appearance of a highly polar baseline streak indicates tarring; the appearance of a new, bright blue fluorescent spot under 365 nm UV indicates the successful formation of ethyl 2-ethylquinoline-3-carboxylate.

  • Workup: Quench with saturated aqueous Na2​S2​O3​ (if I2​ was used) and extract with dichloromethane. Dry over Na2​SO4​ and concentrate.

Step 2: Mild Saponification
  • Reaction: Dissolve the crude ethyl 2-ethylquinoline-3-carboxylate in a 3:1 mixture of THF and water. Add LiOH monohydrate (3.0 equiv).

  • Stirring: Stir at room temperature for 12 hours. Do not heat.

  • Validation Check (NMR/TLC): Take a 0.1 mL aliquot, perform a mini-workup, and analyze via 1H NMR. Self-Validation: The characteristic ethyl ester signals—a quartet at ~4.3 ppm and a triplet at ~1.3 ppm—must be entirely absent. Note: Do not confuse these with the signals of the 2-ethyl group on the quinoline ring, which will remain intact.

Step 3: Controlled Acidification & Isolation
  • Solvent Removal: Concentrate the mixture under reduced pressure to remove the THF.

  • Acidification: Cool the remaining aqueous layer in an ice bath (0–5 °C). Dropwise, add 1M Acetic Acid (or dilute HCl) until the pH reaches exactly 4.0.

  • Validation Check (Visual): Self-Validation: A fine white/off-white precipitate (the free carboxylic acid) should form immediately. If you observe bubbling/gas evolution, your acid is too concentrated or the solution is too warm, and you are actively decarboxylating your product into 2-ethylquinoline.

  • Isolation: Filter the precipitate, wash with ice-cold water, and dry under high vacuum to afford pure 2-ethylquinoline-3-carboxylic acid.

Section 5: References
  • Substituted 4-amino-5-(cyclohexyloxy)quinoline-3-carboxylic acids as sweet flavor modifiers. justia.com. 1

  • Friedländer synthesis. wikipedia.org.2

  • Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis. benchchem.com. 5

  • Technical Support Center: Friedländer Quinoline Synthesis. benchchem.com. 3

  • A New and Efficient Procedure for Friedländer Synthesis of Quinolines in Low Melting Tartaric Acid-Urea Mixtures. connectsci.au. 4

  • Catalysis in flow: Practical and selective aerobic oxidation of alcohols to aldehydes and ketones. imperial.ac.uk. 6

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Purification of 2-Ethylquinoline-3-carboxylic Acid

Welcome to the technical support center for the purification of 2-Ethylquinoline-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 2-Ethylquinoline-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common and complex purification challenges. Here, we move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions during your experimental work.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the handling and purification of 2-Ethylquinoline-3-carboxylic acid.

Q1: What are the key structural features of 2-Ethylquinoline-3-carboxylic acid that influence its purification?

A1: The purification strategy for 2-Ethylquinoline-3-carboxylic acid is dictated by its hybrid structure. It possesses a basic quinoline nitrogen, an acidic carboxylic acid group, and a lipophilic ethyl group on a rigid aromatic core. This combination of functionalities means that its solubility and chromatographic behavior can be highly dependent on pH and solvent polarity. The basic nitrogen can cause streaking on normal-phase silica gel due to strong interactions with acidic silanol groups.[1]

Q2: What is a reliable starting point for assessing the purity of my crude 2-Ethylquinoline-3-carboxylic acid?

A2: A combination of Thin Layer Chromatography (TLC) and melting point analysis is a practical starting point. For TLC, use a silica gel plate and a mobile phase such as a mixture of hexane and ethyl acetate.[2] If streaking is observed, adding a small amount (0.5-2%) of triethylamine or a few drops of acetic acid to the mobile phase can improve the spot shape by neutralizing the stationary phase or the basic nitrogen, respectively.[1] A broad melting point range for your crude product typically indicates the presence of impurities. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the method of choice. A reversed-phase C18 column with a mobile phase of acetonitrile and water, often with a modifier like formic or trifluoroacetic acid, is a common setup.[3][4]

Q3: My compound is a persistent oil and refuses to crystallize. What steps can I take?

A3: "Oiling out" is a common issue, especially if impurities are present that depress the melting point.[5][6] Here are several strategies to induce crystallization:

  • Solvent Screening: Experiment with a range of solvents and solvent systems. For non-polar oils, dissolving the compound in a minimum amount of a more polar solvent (like dichloromethane or ethyl acetate) and then slowly adding a non-polar solvent (like hexane or pentane) until turbidity appears can be effective.[7]

  • Salt Formation: Since the molecule has a basic quinoline nitrogen, it can often be precipitated as a crystalline salt.[7] Dissolving the oil in a suitable solvent like isopropanol or ether and adding a solution of hydrochloric acid (HCl) can form the hydrochloride salt, which is often more crystalline.[7]

  • Chromatographic Purification: If crystallization fails, purifying the oil by column chromatography will remove impurities.[7] The purified product, even if still an oil, will be of higher purity and may crystallize upon solvent removal or when scratched with a glass rod.

Section 2: Recrystallization: The First Line of Defense

Recrystallization is often the most efficient method for purifying solid materials. Success hinges on selecting the appropriate solvent system.

Q4: How do I select the best solvent for the recrystallization of 2-Ethylquinoline-3-carboxylic acid?

A4: The ideal recrystallization solvent is one in which your compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[5][6] A systematic solvent screening is the most effective approach.

Recommended Solvents for Screening:
  • Alcohols: Ethanol, Methanol, Isopropanol[5]

  • Esters: Ethyl acetate[5]

  • Ketones: Acetone[5]

  • Amides: N,N-Dimethylformamide (DMF), Dimethylacetamide (DMAc) (Note: These are high-boiling point solvents and can be difficult to remove completely).[5][8]

Experimental Protocol: Small-Scale Solubility Test
  • Place a small amount (10-20 mg) of your crude product into a small test tube.

  • Add the test solvent dropwise at room temperature until the solid dissolves or it is clear that it is insoluble.

  • If the solid is insoluble at room temperature, gently heat the mixture.

  • If the solid dissolves when hot, allow the solution to cool slowly to room temperature and then in an ice bath.

  • A successful solvent will show poor solubility at room temperature, complete dissolution upon heating, and crystal formation upon cooling.[6]

Q5: My compound "oils out" during recrystallization instead of forming crystals. What is happening and how can I fix it?

A5: "Oiling out" occurs when the solute separates from the solution as a liquid phase because it is insoluble at that temperature, often happening when the solution is cooled too quickly or is too concentrated.[5][6]

Troubleshooting "Oiling Out":
  • Slower Cooling: Allow the hot, saturated solution to cool to room temperature on the benchtop before transferring it to a refrigerator or ice bath.

  • Use a More Dilute Solution: Add more hot solvent to the mixture before cooling to prevent the saturation point from being reached at a temperature above the compound's melting point.[5]

  • Change the Solvent System: A binary solvent system can be effective. Dissolve the compound in a "good" solvent (one in which it is very soluble) and then add a "poor" solvent (one in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes cloudy. Add a few more drops of the "good" solvent to clarify the solution, and then cool slowly.[6]

Section 3: Chromatographic Purification Strategies

When recrystallization is insufficient, column chromatography is the next step for achieving high purity.

Q6: I'm observing significant streaking of my compound on a silica gel TLC plate. What is the cause and how can I improve the separation?

A6: Streaking of quinoline derivatives on silica gel is a frequent problem. It arises from the strong interaction between the basic quinoline nitrogen and the acidic silanol groups on the silica surface, which can lead to irreversible adsorption and poor separation.[1]

Solutions for Streaking:
  • Incorporate a Basic Modifier: The most effective solution is to add a small amount of a basic modifier like triethylamine (NEt₃) to your mobile phase. Start with 0.5-2% NEt₃. This will neutralize the acidic sites on the silica gel.[1][2]

  • Use a Different Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina.[1]

  • Switch to Reverse-Phase Chromatography: In many cases, reverse-phase chromatography is the best solution. Here, the stationary phase is nonpolar (e.g., C18-functionalized silica), and your compound will be separated based on hydrophobicity.[1]

Q7: I am struggling to separate my target compound from nonpolar impurities using normal-phase column chromatography. What can I do?

A7: Separating highly lipophilic compounds from nonpolar impurities is challenging in normal-phase chromatography because they have similar affinities for the nonpolar mobile phase.[1]

Strategies for Improved Separation:
  • Optimize the Mobile Phase: Use a less polar solvent system (e.g., decrease the percentage of ethyl acetate in a hexane/ethyl acetate mixture) to increase the retention time of all compounds, which may improve separation.[2]

  • Switch to Reverse-Phase Chromatography: This is often the most effective approach. In reverse-phase chromatography, your more lipophilic target compound will be more retained than less lipophilic impurities. A C18 column with a mobile phase of methanol/water or acetonitrile/water is a good starting point.[1]

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For very difficult separations, Prep-HPLC offers much higher resolution than standard column chromatography.[1][3]

Workflow for Purification Method Selection

The following diagram outlines a decision-making process for selecting the appropriate purification strategy.

Purification_Workflow start Crude 2-Ethylquinoline-3-carboxylic acid is_solid Is the crude material a solid? start->is_solid try_recrystallization Attempt Recrystallization is_solid->try_recrystallization Yes column_chrom Perform Column Chromatography is_solid->column_chrom No (Oil) is_pure Is the product pure (TLC, m.p., HPLC)? try_recrystallization->is_pure success Pure Product is_pure->success Yes is_pure->column_chrom No is_streaking Streaking on Normal Phase? column_chrom->is_streaking use_reverse_phase Switch to Reverse-Phase Chromatography (C18) is_streaking->use_reverse_phase Yes analyze_fractions Analyze Fractions and Combine Pure Fractions is_streaking->analyze_fractions No add_modifier Add Basic Modifier (e.g., NEt3) to Mobile Phase add_modifier->analyze_fractions use_reverse_phase->analyze_fractions analyze_fractions->is_pure

Caption: Decision workflow for purifying 2-Ethylquinoline-3-carboxylic acid.

Quantitative Data Summary
Purification TechniqueStationary PhaseTypical Mobile PhaseKey Modifiers
Normal-Phase Column Chromatography Silica GelHexane/Ethyl Acetate0.5-2% Triethylamine (to prevent streaking)[1][2]
Reverse-Phase Flash Chromatography C18-functionalized SilicaAcetonitrile/Water or Methanol/Water0.1% Formic Acid or TFA (to improve peak shape)[1][3]
Preparative HPLC C18 (e.g., 10 µm particle size)Acetonitrile/Water with 0.1% Formic AcidGradient elution (e.g., 70% to 90% Acetonitrile over 20 minutes)[3]

Section 4: Advanced Purification and Final Product Characterization

For achieving the highest purity, especially for pharmaceutical applications, more advanced techniques and rigorous characterization are necessary.

Q8: When should I consider using Preparative HPLC for purification?

A8: Preparative HPLC is warranted when:

  • Small amounts of closely related impurities are difficult to remove by other methods.

  • The highest possible purity (>99%) is required for applications like drug development or biological assays.[3]

  • You are working with a small amount of material where the higher recovery of HPLC is advantageous.

Experimental Protocol: General Reverse-Phase Preparative HPLC
  • Sample Preparation: Dissolve the crude or partially purified compound in a minimal amount of a suitable solvent like methanol or the initial mobile phase. Filter the solution through a 0.45 µm filter.[3]

  • Column and Mobile Phase: Use a preparative C18 column. The mobile phase will typically consist of Water with 0.1% Formic Acid (Solvent A) and Acetonitrile with 0.1% Formic Acid (Solvent B).[3]

  • Elution: Equilibrate the column with the initial mobile phase composition (e.g., 70% B). Inject the sample and run a linear gradient to a higher concentration of Solvent B (e.g., to 90% B over 20 column volumes).[1][3]

  • Fraction Collection: Collect fractions based on the UV detector signal (e.g., at 254 nm or a specific wavelength for your compound).[1]

  • Work-up: Analyze the collected fractions by analytical HPLC or TLC. Combine the pure fractions and remove the organic solvent using a rotary evaporator. The remaining aqueous solution can be lyophilized to yield the final solid product.[3]

Purity Assessment Workflow

Purity_Assessment start Purified Product tlc TLC Analysis (Single Spot?) start->tlc hplc Analytical HPLC (Purity >95%?) tlc->hplc mp Melting Point Analysis (Sharp Range?) hplc->mp nmr NMR Spectroscopy (Correct Structure?) mp->nmr ms Mass Spectrometry (Correct Mass?) nmr->ms final High-Purity Compound Ready for Use ms->final

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Optimization

Technical Support Center: Synthesis of 2-Ethylquinoline-3-carboxylic acid

Welcome to the technical support center for the synthesis of 2-Ethylquinoline-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common i...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-Ethylquinoline-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common impurities and challenges encountered during this synthesis. The information provided herein is based on established chemical principles and field-proven insights to ensure scientific integrity and practical applicability.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of 2-Ethylquinoline-3-carboxylic acid, which is often synthesized via a Doebner-von Miller type reaction or a Gould-Jacobs pathway followed by appropriate modifications.

Issue 1: Low Yield and Significant Tar Formation

Question: My reaction is producing a low yield of the desired 2-Ethylquinoline-3-carboxylic acid, and I'm observing a significant amount of a dark, tarry substance. What is the likely cause, and how can I mitigate this?

Answer:

This is a frequent challenge, particularly in Doebner-von Miller and related quinoline syntheses. The primary cause is the acid-catalyzed self-condensation and polymerization of the α,β-unsaturated carbonyl compounds used as starting materials, especially under harsh acidic and high-temperature conditions.[1]

Causality Explained: The strong acid required to catalyze the cyclization can also promote side reactions of the electrophilic α,β-unsaturated aldehyde or ketone. High temperatures accelerate these polymerization pathways, leading to the formation of insoluble, high-molecular-weight tars that reduce the overall yield.[2]

Recommended Solutions:

  • Temperature Control: Carefully control the reaction temperature. Many quinoline syntheses are highly sensitive to heat.[2] Initiate the reaction at a lower temperature and gradually increase it. Stepwise heating can help manage exothermic events that might otherwise lead to runaway polymerization.[1]

  • Slow Addition of Reagents: Add the α,β-unsaturated carbonyl compound (e.g., crotonaldehyde or its precursor) slowly to the heated acidic solution containing the aniline derivative.[1] This maintains a low instantaneous concentration of the carbonyl compound, favoring the desired reaction over self-condensation.

  • Catalyst Optimization: The choice and concentration of the acid catalyst are critical.[1] While strong Brønsted acids (e.g., HCl, H₂SO₄) are common, Lewis acids (e.g., ZnCl₂, SnCl₄) can also be effective and sometimes lead to cleaner reactions.[1][3] Consider screening different acid catalysts to find an optimal balance between reaction rate and side product formation.

  • Biphasic System: Employing a biphasic solvent system can be highly effective. For instance, the α,β-unsaturated carbonyl can be dissolved in a non-polar organic solvent like toluene, while the aniline is in an acidic aqueous phase. This sequesters the carbonyl compound, reducing its self-polymerization.[1]

Troubleshooting Workflow for Low Yield and Tar Formation:

G start Low Yield & Tar Formation temp Optimize Reaction Temperature (Stepwise Heating) start->temp addition Slow Reagent Addition start->addition catalyst Screen Acid Catalysts (Brønsted vs. Lewis) start->catalyst solvent Consider Biphasic System start->solvent result Improved Yield & Reduced Tar temp->result addition->result catalyst->result solvent->result

Caption: Workflow to address low yields and tar formation.

Issue 2: Presence of Dihydroquinoline Impurities

Question: My final product is contaminated with partially hydrogenated quinoline derivatives. How can I ensure complete aromatization?

Answer:

The final step in many quinoline syntheses, such as the Doebner-von Miller reaction, is the oxidation of a dihydroquinoline intermediate to the aromatic quinoline.[1] Incomplete oxidation is a common source of impurities.

Causality Explained: The reaction may lack a sufficiently strong oxidizing agent, or the reaction conditions may not favor the final oxidation step. The dihydroquinoline intermediate is often stable enough to be isolated if the oxidation is not driven to completion.

Recommended Solutions:

  • Introduction of an Oxidizing Agent: If not already included, add a mild oxidizing agent to the reaction mixture. Common choices include arsenic acid, nitrobenzene, or even air (oxygen) in some cases. Copper(II) acetate can also be used.[4]

  • Ensure Aerobic Conditions: If relying on atmospheric oxygen, ensure the reaction is not conducted under a strictly inert atmosphere (e.g., nitrogen or argon) unless another oxidizing agent is present.

  • Post-Reaction Oxidation: If dihydroquinoline impurities are detected after the initial reaction, the crude product can be subjected to a separate oxidation step. This can be achieved by treating the crude mixture with an appropriate oxidizing agent under suitable conditions before final purification.

Issue 3: Incomplete Hydrolysis of the Ester Precursor

Question: I am synthesizing 2-Ethylquinoline-3-carboxylic acid from its ethyl ester precursor, but the hydrolysis is incomplete, leaving residual ester in my final product. What are the best practices for complete hydrolysis?

Answer:

Incomplete hydrolysis of the ethyl ester of 2-ethylquinoline-3-carboxylic acid is a common issue that can complicate purification.

Causality Explained: The ester group at the 3-position of the quinoline ring can be sterically hindered, and the electron-withdrawing nature of the ring can affect the reactivity of the carbonyl group. Standard hydrolysis conditions may not be sufficient to drive the reaction to completion.

Recommended Solutions:

  • Stronger Basic Conditions: Use a higher concentration of the base (e.g., 10% ethanolic potassium hydroxide) and ensure a sufficient molar excess.[5]

  • Increased Reaction Time and Temperature: Refluxing the reaction mixture for an extended period (e.g., 2-4 hours or more) is often necessary.[5] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ester is no longer visible.

  • Co-solvents: The use of a co-solvent like ethanol can improve the solubility of the ester and facilitate the hydrolysis.[5]

  • Acidic Hydrolysis: While basic hydrolysis is more common, acidic hydrolysis (e.g., with a mixture of hydrobromic acid and acetic acid) can also be effective, though care must be taken to avoid potential decarboxylation at high temperatures.[6]

Protocol for Complete Hydrolysis:

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the crude ethyl 2-ethylquinoline-3-carboxylate in ethanol.

  • Base Addition: Add a 10% aqueous solution of potassium hydroxide (or sodium hydroxide) to the flask. A molar excess of at least 4 equivalents of the base is recommended.[5]

  • Reflux: Heat the mixture to reflux and maintain for 2-4 hours.

  • Monitoring: Periodically take aliquots of the reaction mixture to monitor the disappearance of the starting material by TLC.

  • Work-up: After completion, cool the reaction mixture and acidify with a suitable acid (e.g., 1 M HCl) to precipitate the carboxylic acid product.[5]

  • Purification: The precipitated solid can be collected by filtration, washed with water, and recrystallized from a suitable solvent like ethanol.[7]

Frequently Asked Questions (FAQs)

Q1: Which is the most suitable synthetic route for 2-Ethylquinoline-3-carboxylic acid?

A1: The choice of synthetic route often depends on the available starting materials and the desired scale of the reaction. The Doebner-von Miller reaction is a classical and versatile method for quinoline synthesis, involving the reaction of an aniline with an α,β-unsaturated carbonyl compound.[3] Another common approach is the Gould-Jacobs reaction , which typically yields a 4-hydroxyquinoline derivative that can be further modified.[8][9][10] For 2-ethylquinoline-3-carboxylic acid specifically, a Doebner-type reaction using aniline, pyruvic acid, and propionaldehyde is a direct approach.

Q2: What are the best analytical techniques to assess the purity of my 2-Ethylquinoline-3-carboxylic acid?

A2: A combination of analytical techniques is recommended for comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the method of choice for quantifying the purity of quinoline carboxylic acids and detecting impurities.[11] A C18 column with a mobile phase gradient of water and acetonitrile containing an acid modifier like trifluoroacetic acid (TFA) or formic acid is typically effective.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and can help identify and quantify impurities if their signals do not overlap with the product signals.

  • Mass Spectrometry (MS): LC-MS is particularly useful for identifying the molecular weights of unknown impurities.

  • Melting Point: A sharp melting point range is a good indicator of high purity.

Q3: How can I effectively purify the crude 2-Ethylquinoline-3-carboxylic acid?

A3:

  • Recrystallization: This is the most common and effective method for purifying the final product. Ethanol or glacial acetic acid are often suitable solvents.[7]

  • Acid-Base Extraction: The carboxylic acid functionality allows for purification by dissolving the crude product in a basic aqueous solution (e.g., sodium bicarbonate), washing with an organic solvent to remove neutral impurities, and then re-precipitating the pure acid by adding acid.

  • Preparative HPLC: For achieving very high purity, preparative HPLC can be employed, although it is more suitable for smaller scales.[11]

Impurity Profile and Purification Method Comparison:

Impurity TypeProbable SourceRecommended Purification Method
Starting AnilineIncomplete reactionRecrystallization, Acid-Base Extraction
DihydroquinolineIncomplete oxidationPost-reaction oxidation followed by recrystallization
Ethyl Ester PrecursorIncomplete hydrolysisDrive hydrolysis to completion, then recrystallize
Polymeric TarsSide reactionsFiltration, Acid-Base Extraction (tars may be insoluble)
Decarboxylated ProductExcessive heatRecrystallization, Preparative HPLC

Logical Flow for Synthesis and Purification:

G cluster_0 Synthesis cluster_1 Work-up & Isolation cluster_2 Purification & Analysis synthesis Doebner-von Miller Reaction (Aniline + Pyruvic Acid + Propionaldehyde) oxidation In-situ Oxidation synthesis->oxidation hydrolysis Ester Hydrolysis (if applicable) precipitation Acidification & Precipitation hydrolysis->precipitation filtration Filtration of Crude Product precipitation->filtration purification Recrystallization or Acid-Base Extraction filtration->purification analysis Purity Analysis (HPLC, NMR, MS) purification->analysis final_product Pure 2-Ethylquinoline-3-carboxylic acid analysis->final_product

Caption: General workflow for synthesis and purification.

References

  • Gould–Jacobs reaction - Wikipedia. Available at: [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. Available at: [Link]

  • Doebner–Miller reaction - Wikipedia. Available at: [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC. Available at: [Link]

  • Gould-Jacobs Reaction - Cambridge University Press & Assessment. Available at: [Link]

  • Doebner-Miller Reaction - SynArchive. Available at: [Link]

  • A novel one-pot three-step synthesis of 2-(1-Benzofuran-2-yl)quinoline-3-carboxylic acid derivatives - SciELO. Available at: [Link]

  • Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst - ResearchSpace. Available at: [Link]

  • Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents - PubMed. Available at: [Link]

  • HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC. Available at: [Link]

  • Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. Available at: [Link]

  • Synthesis of Quinoline Dicarboxylic Esters as Biocompatible Fluorescent Tags | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. Available at: [Link]

  • WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative - Google Patents.
  • Synthesis of 2-styrylquinoline-3-carboxylate derivatives. - ResearchGate. Available at: [Link]

  • Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature - KOPS. Available at: [Link]

  • US3691171A - Process for making 2-hydroxyquinoline-4-carboxylic acids - Google Patents.
  • Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed. Available at: [Link]

  • Synthesis and evaluation of enantiomeric quinoline-2-carboxamides: positron emission tomography imaging agents for the translocator protein - PMC. Available at: [Link]

  • Q3C (R8) Step 5 - impurities: guideline for residual solvents - EMA - European Union. Available at: [Link]

  • Process for the preparation of a quinoline carboxylic acid - European Patent Office - EP 0351889 B1. Available at: [Link]

  • Green synthesis and antitumor activity of (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates. Available at: [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - MDPI. Available at: [Link]

  • Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate - PMC. Available at: [Link]

  • On the hydrolysis of diethyl 2-(perfluorophenyl)malonate - Beilstein Journals. Available at: [Link]

  • Evaluating Impurities in Drugs (Part II of III) - Pharmaceutical Technology. Available at: [Link]

  • Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate | C12H11NO3 | CID 220876 - PubChem. Available at: [Link]

  • HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column - SIELC Technologies. Available at: [Link]

Sources

Troubleshooting

Challenges in the scale-up synthesis of 2-Ethylquinoline-3-carboxylic acid

Welcome to the Technical Support Center for the synthesis of 2-Ethylquinoline-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidan...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-Ethylquinoline-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) related to the scale-up synthesis of this important quinoline derivative.

Introduction

2-Ethylquinoline-3-carboxylic acid is a valuable building block in medicinal chemistry and materials science. Its synthesis, particularly on a larger scale, can present several challenges. This document outlines a robust synthetic approach based on the Friedländer annulation, followed by ester hydrolysis. We will delve into the mechanistic rationale, provide detailed experimental protocols, and address common issues encountered during scale-up.

The Friedländer synthesis is a classic and versatile method for the construction of quinoline rings. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically a ketone or a β-ketoester.[1][2] For the synthesis of 2-Ethylquinoline-3-carboxylic acid, a two-step approach is most effective:

  • Friedländer Annulation: Reaction of a 2-aminoaryl ketone with ethyl 2-oxobutanoate to form ethyl 2-ethylquinoline-3-carboxylate.

  • Hydrolysis: Saponification of the resulting ester to yield the final carboxylic acid.

This approach offers good regioselectivity, as the use of a β-ketoester generally leads to a single, predictable product.[3]

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is most suitable for the large-scale synthesis of 2-Ethylquinoline-3-carboxylic acid?

A1: The Friedländer synthesis, which involves the reaction of a 2-aminoaryl ketone with a β-ketoester, is a highly effective method for producing 2,3-disubstituted quinolines like the target molecule.[3] This method is generally preferred for its high regioselectivity and adaptability to various catalysts.[4]

Q2: What are the most common starting materials for the Friedländer synthesis of ethyl 2-ethylquinoline-3-carboxylate?

A2: The typical starting materials are a 2-aminoaryl ketone (e.g., 2-aminobenzophenone or 2-aminoacetophenone) and ethyl 2-oxobutanoate. The choice of the 2-aminoaryl ketone will determine the substituent at the 4-position of the resulting quinoline.

Q3: What types of catalysts are effective for the Friedländer synthesis?

A3: The Friedländer reaction can be catalyzed by both acids and bases.[4] Traditional catalysts include strong acids like sulfuric acid or hydrochloric acid, and bases like potassium hydroxide.[5] However, for scale-up, milder and more modern catalysts are often preferred to minimize side reactions and improve yields. These include Lewis acids (e.g., ZrCl₄), solid-supported acids, and even certain ionic liquids.[6][7]

Q4: I am observing a low yield in my Friedländer reaction. What are the likely causes?

A4: Low yields can stem from several factors, including:

  • Suboptimal Reaction Temperature: The reaction often requires heating, but excessively high temperatures can lead to degradation.[4]

  • Catalyst Inactivity: The choice and amount of catalyst are crucial. An inappropriate or inactive catalyst will result in poor conversion.

  • Side Reactions: Self-condensation of the β-ketoester or the 2-aminoaryl ketone can occur, reducing the yield of the desired product.[8]

  • Purity of Starting Materials: Impurities in the starting materials can inhibit the reaction.

Q5: How can I purify the final 2-Ethylquinoline-3-carboxylic acid product?

A5: Purification typically involves recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid). If significant impurities are present, column chromatography on silica gel may be necessary for the intermediate ester before hydrolysis. The final carboxylic acid can often be purified by precipitation from an aqueous solution by adjusting the pH.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Yield of Ethyl 2-Ethylquinoline-3-carboxylate 1. Inactive or Inappropriate Catalyst: The chosen catalyst may not be effective for the specific substrates.[8] 2. Suboptimal Temperature: The reaction may be too slow at lower temperatures or decomposition may occur at higher temperatures.[4] 3. Impure Starting Materials: Water or other impurities can interfere with the reaction.1. Catalyst Screening: Test a range of catalysts, including Lewis acids (e.g., ZrCl₄, In(OTf)₃) and solid-supported acids. Optimize catalyst loading. 2. Temperature Optimization: Run small-scale trials at different temperatures (e.g., 60-120 °C) to find the optimal range. 3. Reagent Purification: Ensure starting materials are pure and dry, especially when using water-sensitive catalysts.
Formation of Significant Byproducts 1. Self-Condensation of Ethyl 2-oxobutanoate: Under basic conditions, the β-ketoester can undergo self-aldol condensation.[8] 2. Self-Condensation of 2-Aminoaryl Ketone: At high temperatures, the 2-aminoaryl ketone can self-condense.1. Slow Addition: Add the ethyl 2-oxobutanoate slowly to the reaction mixture containing the 2-aminoaryl ketone and catalyst. 2. Use of Acid Catalyst: Switching from a base to an acid catalyst can minimize the self-condensation of the β-ketoester. 3. Temperature Control: Maintain the reaction temperature at the optimized level to avoid self-condensation of the 2-aminoaryl ketone.
Incomplete Hydrolysis of the Ester 1. Insufficient Base or Reaction Time: The saponification may not have gone to completion. 2. Steric Hindrance: The ester group may be sterically hindered, requiring more forcing conditions.1. Increase Base and Time: Use a larger excess of the base (e.g., 3-4 equivalents of NaOH or KOH) and extend the reflux time. Monitor the reaction by TLC or LC-MS. 2. Harsher Conditions: If necessary, consider using a higher boiling point solvent (e.g., a mixture of ethanol and water) to increase the reaction temperature.
Difficulty in Isolating the Final Carboxylic Acid 1. Product is too Soluble in the Workup Solvent: The carboxylic acid may have some solubility in the aqueous phase. 2. Formation of Emulsions during Extraction: This can make phase separation difficult.1. pH Adjustment and Cooling: After acidification, cool the aqueous solution in an ice bath to maximize precipitation of the product. 2. Salting Out: Add a saturated brine solution during extraction to help break emulsions and decrease the solubility of the organic product in the aqueous layer.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-Ethylquinoline-3-carboxylate via Friedländer Annulation

This protocol describes a scalable synthesis using a Lewis acid catalyst.

Materials:

  • 2-Aminobenzophenone (or other suitable 2-aminoaryl ketone)

  • Ethyl 2-oxobutanoate

  • Zirconium(IV) chloride (ZrCl₄)

  • Ethanol

  • Water

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • To a solution of 2-aminobenzophenone (1.0 mmol) in a 1:1 mixture of ethanol and water (10 mL), add ethyl 2-oxobutanoate (1.2 mmol).[6]

  • Add ZrCl₄ (10 mol%) to the reaction mixture.[6]

  • Stir the mixture at 60 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure ethyl 2-ethylquinoline-3-carboxylate.

Protocol 2: Hydrolysis to 2-Ethylquinoline-3-carboxylic Acid

Materials:

  • Ethyl 2-ethylquinoline-3-carboxylate

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl), 1M

Procedure:

  • Dissolve ethyl 2-ethylquinoline-3-carboxylate (1.0 mmol) in ethanol (10 mL).

  • Add a solution of sodium hydroxide (3.0 mmol) in water (5 mL).

  • Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water (10 mL).

  • Wash the aqueous solution with diethyl ether to remove any unreacted ester.

  • Cool the aqueous layer in an ice bath and acidify to pH 3-4 with 1M HCl.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to yield 2-Ethylquinoline-3-carboxylic acid.

Visualizing the Workflow

Friedländer Synthesis Workflow

Friedlander_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification 2_Aminoaryl_Ketone 2-Aminoaryl Ketone Mixing Mix with Catalyst (e.g., ZrCl₄) in Solvent 2_Aminoaryl_Ketone->Mixing Ethyl_2_oxobutanoate Ethyl 2-oxobutanoate Ethyl_2_oxobutanoate->Mixing Heating Heat (e.g., 60°C) Monitor by TLC Mixing->Heating Quench Quench with NaHCO₃ Heating->Quench Extract Extract with Ethyl Acetate Quench->Extract Purify Column Chromatography Extract->Purify Product_Ester Ethyl 2-Ethylquinoline-3-carboxylate Purify->Product_Ester

Caption: General workflow for the Friedländer synthesis of ethyl 2-ethylquinoline-3-carboxylate.

Hydrolysis Workflow

Hydrolysis Ester Ethyl 2-Ethylquinoline-3-carboxylate Base_Hydrolysis Reflux with NaOH in EtOH/H₂O Ester->Base_Hydrolysis Acidification Cool and Acidify with HCl Base_Hydrolysis->Acidification Precipitation Precipitation Acidification->Precipitation Isolation Filter and Dry Precipitation->Isolation Final_Product 2-Ethylquinoline-3-carboxylic Acid Isolation->Final_Product

Caption: Workflow for the hydrolysis of ethyl 2-ethylquinoline-3-carboxylate.

Mechanistic Insights

The Friedländer synthesis can proceed through two primary mechanistic pathways, both of which are plausible depending on the reaction conditions.[2]

  • Aldol Condensation First: The reaction initiates with an aldol-type condensation between the 2-aminoaryl ketone and ethyl 2-oxobutanoate, followed by cyclization and dehydration to form the quinoline ring.

  • Schiff Base Formation First: Alternatively, a Schiff base can form between the amino group and the ketone of the β-ketoester, followed by an intramolecular aldol condensation and subsequent dehydration.

Understanding these pathways can aid in troubleshooting. For instance, the formation of byproducts from self-condensation suggests that the initial intermolecular reaction is a critical and potentially problematic step.

Friedlander_Mechanism cluster_pathway1 Pathway 1: Aldol First cluster_pathway2 Pathway 2: Schiff Base First Reactants 2-Aminoaryl Ketone + Ethyl 2-oxobutanoate Aldol_Adduct Aldol Adduct Reactants->Aldol_Adduct Aldol Condensation Schiff_Base Schiff Base Reactants->Schiff_Base Imine Formation Cyclization1 Intramolecular Cyclization Aldol_Adduct->Cyclization1 Dehydration1 Dehydration Cyclization1->Dehydration1 Quinoline_Ester Ethyl 2-Ethylquinoline-3-carboxylate Dehydration1->Quinoline_Ester Cyclization2 Intramolecular Aldol Reaction Schiff_Base->Cyclization2 Dehydration2 Dehydration Cyclization2->Dehydration2 Dehydration2->Quinoline_Ester

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Optimization

Technical Support Center: Storage and Stability of 2-Ethylquinoline-3-carboxylic acid

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the proper storage and handling of 2-Ethylquinoline-3-carboxylic acid to prevent its degradation. By under...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the proper storage and handling of 2-Ethylquinoline-3-carboxylic acid to prevent its degradation. By understanding the inherent chemical liabilities of the quinoline carboxylic acid scaffold, users can implement effective strategies to ensure the long-term integrity and reliability of this compound in their experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the stability and storage of 2-Ethylquinoline-3-carboxylic acid.

Q1: What are the ideal storage conditions for solid 2-Ethylquinoline-3-carboxylic acid?

A1: For maximum stability in its solid form, 2-Ethylquinoline-3-carboxylic acid should be stored in a tightly sealed container in a cool, dark, and dry environment.[1] The recommended storage temperature is typically between 2°C and 8°C.[2] It is crucial to protect the compound from light and moisture. For long-term storage, flushing the container with an inert gas like argon or nitrogen can displace oxygen and minimize the risk of oxidative degradation.[3]

Q2: My solid compound has developed a yellow or brownish tint over time. What is the likely cause?

A2: Discoloration, typically yellowing or browning, is a classic visual indicator of degradation in quinoline compounds.[3] The most common cause is photodegradation, which occurs upon exposure to ambient or UV light.[3] The quinoline ring system is photosensitive and can undergo complex reactions, including oxidation, leading to the formation of colored byproducts.[3][4] To prevent this, always store the compound in amber glass vials or light-blocking containers.[1]

Q3: What are the primary chemical degradation pathways for this compound?

A3: 2-Ethylquinoline-3-carboxylic acid is susceptible to three primary degradation pathways:

  • Photodegradation: As mentioned, exposure to light can induce reactions on the quinoline core.[4]

  • Thermal Degradation (Decarboxylation): Quinoline carboxylic acids can undergo decarboxylation (loss of the -COOH group) at elevated temperatures.[5][6] This pathway is a known reaction in synthetic chemistry, sometimes catalyzed by metals, highlighting the compound's intrinsic thermal liability.[7][8]

  • Oxidation: The quinoline ring can be susceptible to oxidation, potentially forming N-oxides or additional hydroxylated species, especially in the presence of atmospheric oxygen or other oxidizing agents.[3] Storing under an inert atmosphere is the best preventative measure.[1]

Q4: I need to prepare a stock solution. What are the best practices for storage?

A4: Whenever possible, it is best to prepare solutions fresh for sensitive experiments.[3] If a stock solution must be stored, dissolve the compound in a suitable, high-purity solvent (e.g., DMSO, DMF, or ethanol). For aqueous applications, solubility is highly pH-dependent; the compound is more soluble at neutral to basic pH where the carboxylate salt is formed.[9] To maintain stability in aqueous solutions:

  • Control pH: Use a buffered solution to maintain a stable pH, as degradation can be accelerated in both highly acidic and basic conditions.[3][10]

  • Protect from Light: Store solutions in amber vials or wrap them in aluminum foil.[3]

  • Control Temperature: Store solutions at low temperatures, such as refrigerated (2-8°C) for short-term or frozen (-20°C to -80°C) for long-term storage.[3] Be sure to perform freeze-thaw stability tests if the solution will be used multiple times.

Q5: My assay results have been inconsistent lately. Could degradation of my compound be the cause?

A5: Absolutely. A loss of potency or inconsistent results are classic signs of compound degradation.[3] Even a small percentage of degradation means the actual concentration of the active compound is lower than calculated, leading to variability in biological or chemical assays. If you suspect degradation, it is imperative to verify the purity of your compound using a stability-indicating analytical method like HPLC.[3]

Section 2: Troubleshooting Guide

This guide provides a structured approach to identifying and resolving specific degradation issues.

Problem: A significant drop in purity is observed by HPLC analysis, with new peaks appearing.

This is a clear indication of degradation. The position and nature of the degradation peaks can provide clues to the underlying cause.

  • Possible Cause 1: Thermal Degradation (Decarboxylation)

    • Causality: The bond between the carboxylic acid group and the quinoline ring can be cleaved by thermal energy, releasing CO₂ and forming 2-ethylquinoline. This is a common pathway for aromatic carboxylic acids.[6]

    • Troubleshooting Steps:

      • Review storage temperature logs. Were there any excursions to higher temperatures?

      • Ensure the storage location is away from any heat sources (e.g., ovens, incubators, direct sunlight).

      • If performing any processing steps that involve heat (e.g., dissolving in warm solvent), minimize both the temperature and the duration of exposure.

    • Verification: The primary degradation product would have a significantly different retention time and a lower molecular weight. This can be confirmed with LC-MS analysis.

  • Possible Cause 2: Photodegradation

    • Causality: The π-conjugated system of the quinoline ring absorbs UV and visible light, which can excite the molecule to a state where it reacts with itself or other molecules (like oxygen) to form various photoproducts, often hydroxylated quinolines.[3][11]

    • Troubleshooting Steps:

      • Confirm that the compound (both solid and in solution) has been stored with complete protection from light.

      • Use amber vials or foil-wrapped containers for all storage.[1]

      • Minimize exposure to ambient lab lighting during weighing and solution preparation.

    • Verification: Photodegradation often results in a complex mixture of products and a visible color change to yellow or brown.[3]

  • Possible Cause 3: Oxidation

    • Causality: The nitrogen atom in the quinoline ring and the electron-rich aromatic system can react with oxygen, especially when catalyzed by trace metals or light.

    • Troubleshooting Steps:

      • Evaluate the storage atmosphere. Was the container properly sealed?

      • For high-value or long-term storage, implement a protocol to flush the container with an inert gas (argon or nitrogen) before sealing.

      • Ensure no incompatible materials, such as strong oxidizing agents, are stored nearby.[1]

    • Verification: Oxidative degradants will have a higher molecular weight (e.g., +16 Da for an N-oxide or monohydroxylated product), which can be readily identified by LC-MS.

Troubleshooting & Decision Workflow

The following diagram outlines a logical workflow for investigating suspected degradation.

TroubleshootingWorkflow start_node Inconsistent Results or Visual Change Observed? process_node_1 Run Stability-Indicating HPLC-UV/MS Analysis start_node->process_node_1 Yes decision_node decision_node process_node process_node end_node end_node fail_node fail_node decision_node_1 Purity Drop Confirmed? process_node_1->decision_node_1 process_node_2 Analyze Degradant Profile (Mass & UV Spectrum) decision_node_1->process_node_2 Yes end_node_1 Compound is Stable. Investigate Other Experimental Variables. decision_node_1->end_node_1 No decision_node_2 Degradant Mass? process_node_2->decision_node_2 process_node_3 Likely Decarboxylation decision_node_2->process_node_3 Lower MW (e.g., -44 Da) process_node_4 Likely Oxidation decision_node_2->process_node_4 Higher MW (e.g., +16 Da) process_node_5 Likely Photodegradation decision_node_2->process_node_5 Complex Mixture or Isomeric Masses fail_node_1 Review Thermal History. Store at 2-8°C. Discard Compromised Batch. process_node_3->fail_node_1 fail_node_2 Review Atmosphere Control. Store Under Inert Gas. Discard Compromised Batch. process_node_4->fail_node_2 fail_node_3 Review Light Protection. Use Amber Vials. Discard Compromised Batch. process_node_5->fail_node_3

Caption: Troubleshooting workflow for identifying the cause of degradation.

Section 3: Data Summary & Key Degradation Pathways

Table 1: Summary of Recommended Storage Conditions
ConditionSolid CompoundStock SolutionRationale & References
Temperature 2°C to 8°C (Refrigerated)≤ -20°C (Frozen) for Long-TermMinimizes thermal degradation (decarboxylation) and slows all chemical reactions.[1][3]
Light Store in complete darknessStore in complete darknessPrevents photodegradation, a primary pathway for quinoline derivatives.[3]
Atmosphere Tightly sealed; purge with N₂/ArTightly sealed; purge headspacePrevents oxidation of the quinoline ring.[1][3]
Moisture Store in a desiccator or dry environmentUse anhydrous solventsPrevents hydrolysis and potential water-mediated degradation.
pH (Aqueous) N/ABuffered to optimal pH (near neutral)Stability is highly pH-dependent; extremes in pH can accelerate degradation.[3][10]
Primary Degradation Pathways Visualization

The diagram below illustrates the main chemical liabilities of 2-Ethylquinoline-3-carboxylic acid.

DegradationPathways Parent 2-Ethylquinoline-3-carboxylic acid Decarbox 2-Ethylquinoline (via Decarboxylation) Parent->Decarbox - CO2 Photo Hydroxyquinolines & Other Photoproducts Parent->Photo Oxid N-Oxides & Ring Oxidation Products Parent->Oxid Heat Heat (>30°C) Heat->Parent Light Light (UV/Visible) Light->Parent Oxygen Oxygen / Oxidants Oxygen->Parent

Caption: Key degradation pathways for 2-Ethylquinoline-3-carboxylic acid.

Section 4: Experimental Protocols

These protocols provide actionable steps for proper handling and stability assessment.

Protocol 1: Standard Operating Procedure for Storage

A. Solid Compound

  • Upon receipt, immediately place the manufacturer's container inside a secondary container with a desiccant.

  • Store this secondary container in a refrigerator at 2-8°C, away from light.

  • For long-term storage (>6 months), transfer the compound to an amber glass vial.

  • Place the vial in a vacuum chamber and purge with dry argon or nitrogen gas three times.

  • Seal the vial tightly with a PTFE-lined cap and wrap the cap junction with parafilm.

  • Label clearly and store at 2-8°C.

B. Stock Solution (in Organic Solvent, e.g., DMSO)

  • Allow the solid compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weigh the required amount in subdued light.

  • Dissolve in anhydrous, high-purity solvent to the desired concentration.

  • Aliquot the solution into smaller, single-use volumes in amber micro-vials or cryovials to avoid repeated freeze-thaw cycles.

  • Purge the headspace of each vial with argon or nitrogen before sealing.

  • Store aliquots at -20°C or -80°C.

Protocol 2: Forced Degradation Study for Stability Assessment

This protocol helps establish the intrinsic stability of a new batch of the compound, consistent with ICH guidelines.[12]

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent like acetonitrile/water (50:50).

  • Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a sealed vial. Include a control sample (1 mL stock + 1 mL solvent).

    • Acid Hydrolysis: 0.1 M HCl. Incubate at 60°C for 24 hours.[3]

    • Base Hydrolysis: 0.1 M NaOH. Incubate at 60°C for 8 hours.[3]

    • Oxidative Degradation: 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.[3]

    • Thermal Degradation: Place the stock solution in an oven at 80°C for 48 hours. For solid stress, place a thin layer of powder in an open dish at 105°C for 48 hours.

    • Photolytic Degradation: Expose the stock solution in a quartz vial to a photostability chamber (ICH Q1B conditions: >1.2 million lux hours and >200 watt hours/m²).

  • Sample Analysis:

    • At the end of the incubation period, cool all samples to room temperature.

    • Neutralize the acid and base hydrolysis samples before analysis.[3]

    • Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

    • Analyze all samples, including the control, by a validated stability-indicating HPLC-UV method. An LC-MS/MS method is recommended for peak identification.[13]

  • Data Interpretation: The goal is to achieve 5-20% degradation.[12] If degradation is minimal, harsher conditions may be needed. If it is extensive, reduce the stress duration or temperature. The results will reveal the compound's vulnerabilities, confirming the need for the storage precautions outlined in this guide.

References

  • TCI Chemicals. (2023, March 5). SAFETY DATA SHEET: 2-Methylquinoline-6-carboxylic Acid.
  • Zhou, X.-Y., & Chen, X. (2021). Pd/C Catalyzed Decarboxylation-Transfer Hydrogenation of Quinoline Carboxylic Acids. Letters in Organic Chemistry, 18(8), 625-633.
  • Zhang, Z., et al. (2025, July 23). Base-mediated exfoliation of quinoline-linked covalent organic frameworks for heavy metal ion adsorption. RSC Publishing.
  • BenchChem. (2025). Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions.
  • BenchChem. (2025). Degradation pathways of 2-Cyano-3-hydroxyquinoline under experimental conditions.
  • Dilly, S. J., et al. (2017). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 60(6), 2305-2321.
  • Reddy, C. S., et al. (2024, July 4). Synthesis, DFT studies on a series of tunable quinoline derivatives. Scientific Reports, 14(1), 15332.
  • dos Santos, C. H. S., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journal of Organic Chemistry, 17, 2235-2246.
  • Merck Millipore. (2025, April 21). SAFETY DATA SHEET: Quinine.
  • BenchChem. (2025). Degradation of 2-Methyl-1H-imidazo[4,5-h]quinoline under different conditions.
  • ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230.
  • Aislabie, J., et al. (1990). Microbial degradation of quinoline and methylquinolines. Applied and Environmental Microbiology, 56(2), 345-351.
  • Carvajal, M. T., & Martinez, M. N. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 119.
  • Carvajal, M. T., & Martinez, M. N. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
  • Kumar, A., et al. (2022). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Current Drug Discovery Technologies, 19(3), 29-41.
  • dos Santos, C. H. S., et al. (2021, August 23). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Archives.
  • Google Patents. (2013).
  • Tuo, Y., et al. (2022). Biodegradation characteristics and mechanism of quinoline by Ochrobactrum sp. strain C2. Water Science & Technology, 86(5), 1289-1300.
  • BenchChem. (2025). Addressing solubility problems with quinoline-4-carboxylic acid derivatives.
  • Veszprémi, T., et al. (2004). UV Photoelectron Spectroscopic Study of Substituent Effects in Quinoline Derivatives. The Journal of Organic Chemistry, 69(13), 4309-4315.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET: Quinoline-3-carboxylic acid.
  • ThermoFisher Scientific. (2025, September 15). SAFETY DATA SHEET: 4-Hydroxyquinoline-2-carboxylic acid hydrate.
  • Angene Chemical. (2025, September 2). Safety Data Sheet.
  • Kumar, A., et al. (2022, August 24). (PDF) Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent.
  • SciSpace. (n.d.).
  • Google Patents. (1988). EP0257433B1 - Method for the preparation of quinoline-2,3-dicarboxylic acid.
  • Sławiński, J., et al. (2014). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. European Journal of Medicinal Chemistry, 86, 613-625.
  • Wan, J., et al. (2019). [Determination of 3-methyl-quinoxaline-2-carboxylic acid residue in pork by high performance liquid chromatography-tandem mass spectrometry]. Se Pu, 37(10), 1121-1126.
  • Zhang, Y., et al. (2012). [Determination of 3-methyl-quinoxaline-2-carboxylic acid in animal and aquatic products by ultra performance liquid chromatography-tandem mass spectrometry]. Se Pu, 30(1), 69-73.
  • SIELC Technologies. (2023, October 5). HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column.
  • Wang, Q., et al. (2021). Detecting and Quantifying Polyhaloaromatic Environmental Pollutants by Chemiluminescence-Based Analytical Method. Molecules, 26(11), 3334.
  • Gao, W., et al. (2016). A novel one-pot three-step synthesis of 2-(1-Benzofuran-2-yl)quinoline-3-carboxylic acid derivatives.

Sources

Troubleshooting

Technical Support Center: HPLC Method Optimization for 2-Ethylquinoline-3-carboxylic Acid

Welcome to the Technical Support Center. As an Application Scientist, I have designed this hub specifically for researchers and drug development professionals facing chromatographic challenges with 2-Ethylquinoline-3-car...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As an Application Scientist, I have designed this hub specifically for researchers and drug development professionals facing chromatographic challenges with 2-Ethylquinoline-3-carboxylic acid .

This compound is notoriously difficult to separate cleanly due to its amphoteric nature: it contains both a basic quinoline nitrogen and an acidic carboxylic acid moiety, alongside a hydrophobic ethyl group. This structural complexity leads to multiple retention mechanisms competing simultaneously on the stationary phase. Below, we dissect the causality behind common experimental failures and provide self-validating troubleshooting protocols to ensure robust, reproducible chromatography.

Part 1: Diagnostic FAQs & Troubleshooting

Q1: Why am I experiencing severe peak tailing, and how can I resolve it?

The Causality: Peak tailing for basic compounds is primarily driven by the "Silanol Effect"[1]. Traditional silica-based reversed-phase columns (like standard C18s) contain unreacted, residual silanol groups (Si-OH) due to steric hindrance during the bonding process[2]. The basic quinoline nitrogen of 2-Ethylquinoline-3-carboxylic acid interacts with these acidic silanols via secondary ion-exchange interactions or hydrogen bonding, disrupting the primary hydrophobic retention mechanism[3][4].

The Solution:

  • Suppress Silanol Ionization: Lower the mobile phase pH to ≤ 2.5. At this pH, acidic silanol species on the stationary phase surface remain non-ionized, effectively shutting down secondary ion-exchange interactions[2][4].

  • Upgrade the Stationary Phase: Switch to a base-deactivated Type B silica column or a modern Type-C™ silica hydride column, which eliminates the root cause of basic analyte retention issues by replacing surface silanols with silicon-hydride (Si-H) groups[5]. Alternatively, use a polar-embedded bonded phase (e.g., amide-C18) where the embedded moiety forms internal hydrogen bonds with nearby silanols, shielding them from the analyte[5].

Q2: My retention times are drifting unpredictably between injections. What is causing this instability?

The Causality: Retention time drift in amphoteric compounds is almost always a symptom of inadequate buffer capacity relative to the molecule's pKa. Because 2-Ethylquinoline-3-carboxylic acid has multiple pKa values, minor pH fluctuations in the mobile phase (even by 0.1 pH units) can drastically alter the ratio of its zwitterionic, cationic, and anionic states[6].

The Solution: To ensure almost full unionization or a stable ionized state, you must operate at least 1.5 pH units away from the analyte's pKa values[7]. Furthermore, utilize a robust buffer system (e.g., 20–50 mM Potassium Dihydrogen Phosphate) rather than relying solely on weak additives like 0.1% Formic Acid, which may not provide sufficient buffering capacity against sample solvent mismatch[6][7].

Q3: I am observing peak splitting and signal suppression. Could the hardware be responsible?

The Causality: Yes. Polyprotic acids and compounds with multiple electron-rich heteroatoms (like the quinoline nitrogen and carboxylic acid oxygen) are highly metal-sensitive[8]. They can chelate with trace metal ions present in the stainless steel frits, column hardware, or system capillaries, leading to peak deformation and loss of recovery[4].

The Solution: Proactively address metal interactions by using metal-free (e.g., PEEK-lined) or bio-inert coated column hardware[8]. Additionally, passivating the LC system with a chelating agent or using a mobile phase additive like EDTA (if compatible with your detector) can mitigate this issue.

Part 2: Logical Workflows & Visualizations

To systematically diagnose and resolve peak tailing, follow the logical decision tree below.

PeakTailingWorkflow Start Observe Peak Tailing (Asymmetry Factor > 1.5) CheckPH Evaluate Mobile Phase pH Is pH < 3.0? Start->CheckPH AdjustPH Adjust pH to 2.5 (Suppress Silanol Ionization) CheckPH->AdjustPH No CheckColumn Evaluate Stationary Phase Is it End-capped or Type-C? CheckPH->CheckColumn Yes Success Symmetrical Peak Achieved (Asymmetry 1.0 - 1.2) AdjustPH->Success ChangeColumn Switch to Base-Deactivated or Polar-Embedded Phase CheckColumn->ChangeColumn No BufferStrength Increase Buffer Concentration (20-50 mM Phosphate) CheckColumn->BufferStrength Yes ChangeColumn->Success BufferStrength->Success

Caption: Diagnostic workflow for resolving peak tailing of basic compounds via pH and column optimization.

Understanding the ionization states of 2-Ethylquinoline-3-carboxylic acid is critical for method development. The diagram below illustrates the causality between mobile phase pH and the dominant retention mechanism.

IonizationLogic Molecule 2-Ethylquinoline-3-carboxylic acid (Amphoteric Zwitterion) LowPH Low pH (< 2.5) Cationic State Molecule->LowPH MidPH Intermediate pH (4.0 - 6.0) Zwitterionic State Molecule->MidPH HighPH High pH (> 7.5) Anionic State Molecule->HighPH LowPH_Mech Protonated N, Neutral COOH Strong Hydrophobic Retention (Ideal for RP-HPLC) LowPH->LowPH_Mech MidPH_Mech Protonated N, Ionized COO- Poor Retention, Peak Broadening (Avoid in RP-HPLC) MidPH->MidPH_Mech HighPH_Mech Neutral N, Ionized COO- Moderate Retention (Requires Hybrid Silica) HighPH->HighPH_Mech

Caption: Effect of mobile phase pH on the ionization state and retention mechanics of amphoteric analytes.

Part 3: Quantitative Data & Method Parameters

To optimize selectivity and peak shape, refer to the following quantitative matrices when designing your method.

Table 1: Mobile Phase Buffer Selection Matrix
Buffer SystempH RangeBuffer CapacityVolatility (LC-MS Compatible)Recommended Use Case for Amphoterics
Potassium Phosphate 2.1 – 3.1High (at 20-50 mM)NoBest for UV detection; excellent suppression of silanol activity[6][7].
Ammonium Formate 2.8 – 4.8ModerateYesLC-MS applications; moderate tailing suppression.
Trifluoroacetic Acid (TFA) < 2.0Low (Ion-pairing)Yes (Causes ion suppression)Strong ion-pairing agent; forces unionized silanols and sharpens basic peaks[1][6].
Ammonium Bicarbonate 6.8 – 8.8HighYesHigh pH applications using hybrid silica columns.

Part 4: Self-Validating Experimental Protocol

This step-by-step methodology provides a self-validating framework for developing a robust Reversed-Phase HPLC (RP-HPLC) method for 2-Ethylquinoline-3-carboxylic acid.

Phase 1: Preparation and Baseline Establishment
  • Buffer Preparation: Prepare a 25 mM Potassium Dihydrogen Phosphate buffer. Adjust the pH to exactly 2.5 using orthophosphoric acid. Causality: This ensures the quinoline nitrogen is fully protonated while the carboxylic acid and stationary phase silanols remain unionized, locking the molecule into a single predictable retention state[1][4].

  • Sample Diluent Matching: Dissolve the 2-Ethylquinoline-3-carboxylic acid standard in a diluent that is equal to or slightly weaker than the initial mobile phase composition (e.g., 95% Buffer / 5% Acetonitrile). Causality: Ensuring the sample solvent is weaker than the mobile phase promotes efficient analyte focusing at the head of the column, preventing peak broadening[8].

Phase 2: Chromatographic Execution
  • Column Selection: Install a base-deactivated Type B C18 column or a polar-embedded amide-C18 column (Dimensions: 150 x 4.6 mm, 3 µm particle size)[3][5].

  • Gradient Design:

    • Time 0-2 min: 5% Acetonitrile (Isocratic hold to focus the polar analyte).

    • Time 2-12 min: Linear gradient from 5% to 60% Acetonitrile.

    • Time 12-15 min: 60% Acetonitrile (Column wash).

    • Time 15-20 min: 5% Acetonitrile (Re-equilibration).

  • Flow Rate & Temperature: Set flow rate to 1.0 mL/min and column oven temperature to 40°C. Causality: Elevated temperature lowers mobile phase viscosity, improving mass transfer kinetics and further sharpening the peak[6].

Phase 3: Self-Validation & System Suitability Testing (SST)
  • Inject and Evaluate: Perform 6 replicate injections of the standard.

  • Validation Criteria: The system validates itself if it meets the following parameters:

    • Asymmetry Factor (Tf): Must be between 0.9 and 1.2. (If > 1.5, return to the Diagnostic Workflow to check pH/column chemistry).

    • Retention Time %RSD: Must be < 0.5%. (If > 0.5%, buffer capacity is failing; increase phosphate concentration to 50 mM).

    • Theoretical Plates (N): > 10,000.

References

  • Title: How to avoid the tailing problem of basic compounds in HPLC analysis?
  • Title: What is the effect of free silanols in RPLC and how to reduce it?
  • Title: Base‑Deactivated HPLC Column?
  • Source: sigmaaldrich.
  • Source: iosrphr.
  • Source: mtc-usa.
  • Title: How to Reduce Peak Tailing in HPLC?
  • Source: chromatographyonline.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Antimicrobial Efficacy of 2-Alkylquinoline-3-Carboxylic Acids and Their Derivatives

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Among the myriad of heterocyclic scaffolds explored in medicinal chemistry, the quinoline n...

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Author: BenchChem Technical Support Team. Date: March 2026

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Among the myriad of heterocyclic scaffolds explored in medicinal chemistry, the quinoline nucleus stands out as a "privileged structure" due to its presence in numerous compounds with a wide spectrum of biological activities. This guide provides an in-depth comparative analysis of the antimicrobial efficacy of a specific subclass, the 2-alkylquinoline-3-carboxylic acids and their related derivatives. We will delve into their structure-activity relationships, present comparative experimental data, and detail the methodologies required for their evaluation, offering a comprehensive resource for researchers and drug development professionals.

The Architectural Blueprint for Activity: Structure-Activity Relationships (SAR)

The biological potency of quinoline carboxylic acids is not arbitrary; it is intricately linked to the molecule's three-dimensional structure and the specific chemical groups attached to its core. Understanding these structure-activity relationships (SAR) is fundamental to the rational design of more effective antimicrobial agents.

For antibacterial quinolones, several structural features are paramount:

  • The C3-Carboxylic Acid: This functional group is a cornerstone of the quinolone class of antibiotics and is considered essential for their activity.[1] It plays a crucial role in binding to the target enzymes within the bacteria.

  • The C2-Substituent: The nature of the group at the C2 position significantly modulates the compound's biological activity. The presence of an aryl ring at this position has been associated with promising antibacterial and anticancer properties.[2][3] The lipophilicity and bulk of this substituent can influence the compound's ability to penetrate bacterial cell walls and its interaction with the target site.

  • The C7 and C8 Positions: Modifications at these positions on the benzo portion of the quinoline ring can have a profound impact on potency and spectrum of activity. For instance, the introduction of a fluorine atom at the C8 position generally enhances activity, with the observed order of potency often being F > Cl > H.[1][4] The C7 position is frequently modified with cyclic amines, such as piperazine or pyrrolidine, to improve antibacterial efficacy.[4]

Comparative Efficacy: A Quantitative Look at Antimicrobial Performance

The most common metric for quantifying the in vitro efficacy of an antimicrobial agent is the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of a compound that prevents the visible growth of a microorganism after a defined incubation period.[5][6][7] A lower MIC value indicates greater potency.

The following table summarizes the MIC values for selected quinoline derivatives against a panel of Gram-positive and Gram-negative bacteria. This data, compiled from various studies, highlights how structural modifications influence antimicrobial activity.

Compound ID/DescriptionBacterial StrainMIC (μg/mL)Reference
Compound 5a4 (A 2-phenyl-quinoline-4-carboxylic acid derivative)Staphylococcus aureus64[3]
Compound 5a7 (A 2-phenyl-quinoline-4-carboxylic acid derivative)Escherichia coli128[3]
HT-61 (A quinolone derivative)Methicillin-resistant S. aureus (MRSA)4–8[8]
Compound 6e (A 3-aminothiazol-quinolone)Methicillin-resistant S. aureus (MRSA)0.8[8]
Compound 24a/24b (Rhodanine derivatives with quinoline)Multidrug-resistant Gram-positive bacteria1–2[8]
QQ1, QQ4, QQ6-9, QQ12, QQ13 (Quinolinequinones)Staphylococcus aureus1.22[9]
QQ10 (A Quinolinequinone)Candida albicans1.22[9]
QQ6 (A Quinolinequinone)Enterococcus faecalis4.88[10]

Note: The structures of the compounds listed are diverse, representing different modifications on the core quinoline scaffold. This table is intended to provide a comparative overview of the potency achieved with this class of molecules.

Unraveling the Mechanism of Action

Quinolone derivatives primarily exert their antibacterial effects by targeting essential bacterial enzymes involved in DNA replication.[11] The two main targets are:

  • DNA Gyrase (Topoisomerase II): This enzyme is responsible for introducing negative supercoils into bacterial DNA, a process crucial for DNA replication and transcription. Quinolones inhibit DNA gyrase, leading to a disruption of these processes and ultimately, cell death.

  • Topoisomerase IV: This enzyme is primarily involved in the separation of daughter chromosomes after DNA replication. Inhibition of topoisomerase IV prevents the segregation of replicated DNA, leading to cell division failure.

While these are the classical targets, some quinoline derivatives may also act by disrupting cell wall synthesis or other vital cellular processes.[5] The specific mechanism can be influenced by the compound's unique structural features.

Experimental Protocols: A Guide to Efficacy Testing

The reliable evaluation of antimicrobial efficacy hinges on standardized and well-controlled experimental protocols. Below are detailed methodologies for two common in vitro assays.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is considered a gold standard for quantitative susceptibility testing.

Causality and Rationale: The broth microdilution method systematically exposes a standardized bacterial inoculum to a range of antimicrobial concentrations in a liquid growth medium. This allows for the precise determination of the lowest concentration that inhibits bacterial growth, providing a quantitative measure of the compound's potency.

Step-by-Step Methodology:

  • Preparation of Test Compound:

    • Dissolve the 2-alkylquinoline-3-carboxylic acid derivative in a suitable solvent (e.g., Dimethyl Sulfoxide, DMSO) to create a high-concentration stock solution.

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using sterile cation-adjusted Mueller-Hinton Broth (CAMHB). This creates a gradient of compound concentrations.

  • Inoculum Preparation:

    • Select 3-5 well-isolated colonies of the test bacterium from an agar plate after 18-24 hours of incubation.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to an approximate cell density of 1.5 x 10⁸ CFU/mL.

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well of the microtiter plate containing the diluted compound.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubate the plate at 35-37°C for 16-20 hours under ambient air conditions.

  • Result Interpretation:

    • After incubation, visually inspect the wells for turbidity (indicating bacterial growth).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.[6]

Protocol 2: Agar Well Diffusion Assay

This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.

Causality and Rationale: The agar well diffusion assay relies on the principle of diffusion. The test compound diffuses from a well through a solidified agar medium that has been seeded with a lawn of bacteria. If the compound is effective, it will inhibit bacterial growth, creating a clear "zone of inhibition" around the well. The diameter of this zone is proportional to the compound's efficacy and diffusion characteristics.

Step-by-Step Methodology:

  • Plate Preparation:

    • Prepare Mueller-Hinton Agar (MHA) plates.

    • Spread a standardized inoculum of the test bacterium (adjusted to 0.5 McFarland standard) evenly across the entire surface of the agar plate to create a bacterial lawn.

  • Well Creation:

    • Using a sterile cork borer or pipette tip, punch uniform wells (e.g., 6 mm in diameter) into the agar.

  • Compound Application:

    • Carefully add a fixed volume (e.g., 100 µL) of the test compound solution (at a known concentration) into each well.[12]

    • A solvent control (e.g., DMSO) and a standard antibiotic control should be included on the same plate.[12]

  • Incubation:

    • Allow the plates to stand for a short period to permit some diffusion of the compound before bacterial growth begins.

    • Incubate the plates at 35-37°C for 18-24 hours.

  • Result Interpretation:

    • Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is absent) in millimeters. A larger zone diameter generally indicates greater antimicrobial activity.

Visualizing the Workflow: MIC Determination

The following diagram illustrates the key stages of the broth microdilution workflow for determining the Minimum Inhibitory Concentration.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Compound Test Compound Stock Solution Dilution Serial Dilution in 96-Well Plate Compound->Dilution Dilute Bacteria Bacterial Culture (0.5 McFarland) Inoculation Inoculation with Standardized Bacteria Bacteria->Inoculation Standardize Dilution->Inoculation Add to wells Incubation Incubation (37°C, 16-20h) Inoculation->Incubation Reading Visual Reading of Turbidity Incubation->Reading MIC_Value Determine MIC Value (μg/mL) Reading->MIC_Value

Caption: Workflow for MIC determination via broth microdilution.

Conclusion and Future Directions

The 2-alkylquinoline-3-carboxylic acid scaffold and its derivatives represent a fertile ground for the development of novel antimicrobial agents. As demonstrated, strategic modifications to the quinoline core can yield compounds with potent activity against a range of pathogens, including multidrug-resistant strains like MRSA.[8][13] The data consistently show that substitutions at the C2, C7, and C8 positions are critical for tuning the efficacy and spectrum of these molecules.

While the in vitro data are promising, the journey from a laboratory hit to a clinical candidate is long. Future research must focus on comprehensive SAR studies to optimize potency and selectivity, detailed mechanistic investigations to fully elucidate their mode of action, and rigorous evaluation of their pharmacokinetic and toxicological profiles. The protocols and comparative data presented in this guide serve as a foundational resource for researchers dedicated to advancing this promising class of compounds in the fight against infectious diseases.

References

  • Quinoline-2-Carboxylic Acid Derivatives: A Pharmacological Deep Dive for Drug Discovery - Benchchem.
  • Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents - PubMed.
  • Antibacterial Evaluation of Novel 2-Aryl-Quinoline -3-Carbaldehyde Deriv
  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC.
  • Quinoline-based anti-MRSA agents: Current development, structure-activity rel
  • Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents - MDPI.
  • Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC - NIH.
  • Quinolinecarboxylic acids. 3. Synthesis and antibacterial evaluation of 2-substituted-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][5][14]benzothiazine-6-carboxylic acids related to rufloxacin - PubMed.

  • Synthesis and Biological Activity Investigation of Some Quinoline-2-One Deriv
  • Structure-Activity Relationship of Quinololine Carboxylic Acids: A Compar
  • Quinolone antibacterial agents. Synthesis and structure-activity relationships of 8-substituted quinoline-3-carboxylic acids and 1,8-naphthyridine-3-carboxylic acids - PubMed.
  • Comparative Guide to the Structure-Activity Relationship of 2-Substituted Quinoline-4-Carboxylic Acids - Benchchem.
  • Discovery and structure-activity relationships of the quinolinequinones: Promising antimicrobial agents and mode of action evalu
  • Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones - PMC.
  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Deriv
  • Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed.
  • Minimum inhibitory concentr
  • Minimum Inhibitory Concentr
  • Bioactive Efficacy of Novel Carboxylic Acid from Halophilic Pseudomonas aeruginosa against Methicillin-Resistant Staphylococcus aureus - MDPI.
  • Microbiology guide to interpreting minimum inhibitory concentr

Sources

Comparative

Orthogonal Purity Validation of Synthesized 2-Ethylquinoline-3-carboxylic Acid: A Comparative Guide

Executive Summary The synthesis of high-purity quinoline derivatives is a critical bottleneck in modern drug discovery. Specifically, 2-Ethylquinoline-3-carboxylic acid (2-EQCA) serves as a vital pharmacophoric building...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of high-purity quinoline derivatives is a critical bottleneck in modern drug discovery. Specifically, 2-Ethylquinoline-3-carboxylic acid (2-EQCA) serves as a vital pharmacophoric building block in the development of HIV-1 integrase inhibitors and advanced fluoroquinolone antibiotics[1]. However, relying on a single analytical technique to validate the purity of synthesized 2-EQCA often leads to dangerous overestimations of product quality.

As a Senior Application Scientist, I have observed that standard High-Performance Liquid Chromatography (HPLC-UV) frequently masks non-chromophoric impurities. This guide objectively compares the performance of our in-house synthesized 2-EQCA against commercial alternatives, demonstrating why an orthogonal analytical strategy —combining HPLC-UV, Liquid Chromatography-Mass Spectrometry (LC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR)—is the only self-validating system capable of ensuring true absolute purity.

The Analytical Challenge: Causality in Method Selection

When validating the purity of 2-EQCA, the fundamental challenge lies in the chemical nature of the molecule. The fused benzene and pyridine rings of the quinoline core absorb UV light intensely. If an analyst relies solely on HPLC-UV, the relative area percentage will be heavily skewed toward the quinoline-containing compounds.

  • The HPLC Blind Spot: Non-chromophoric impurities such as residual aliphatic solvents, inorganic salts from the synthesis workup, and water are "invisible" to UV detectors.

  • The qNMR Solution: Quantitative NMR (qNMR) provides direct proportionality between the integral of an NMR peak and the nucleus concentration, allowing for the absolute mass fraction calculation without needing a reference standard of the analyte itself[2],[3].

By cross-validating the relative purity from HPLC with the absolute mass fraction from qNMR, we create a closed-loop, self-validating system. If the HPLC purity is 99.5% but the qNMR purity is 92.0%, the mass balance deficit immediately flags the presence of UV-transparent contaminants.

Orthogonal Validation Workflow

To establish a robust analytical target profile, we process all synthesized batches through the orthogonal workflow detailed below.

Workflow A Synthesized 2-EQCA (Batch Aliquot) B Orthogonal Splitting A->B C1 HPLC-UV Analysis (Chromophoric Impurities) B->C1 C2 1H qNMR Analysis (Absolute Mass Fraction) B->C2 C3 LC-MS Analysis (Mass Confirmation) B->C3 D Data Integration & Mass Balance Calculation C1->D Relative Area % C2->D Absolute Mass % C3->D m/z Identification E Validated High-Purity 2-EQCA (>99.0% True Purity) D->E

Figure 1: Orthogonal analytical workflow for the absolute purity validation of synthesized 2-EQCA.

Comparative Methodologies & Experimental Protocols

To ensure compliance with global regulatory frameworks, our protocols are grounded in the ICH Q2(R2) guidelines for analytical procedure validation[4] and USP <761> guidelines for NMR spectroscopy[2].

HPLC-UV Protocol (Relative Purity Determination)

Objective: Quantify structurally related chromophoric impurities.

  • Sample Preparation: Accurately weigh 1.0 mg of 2-EQCA and dissolve in 1.0 mL of Methanol/Water (50:50 v/v). Sonicate for 5 minutes.

  • Column Selection: Use a fully endcapped C18 column (250 x 4.6 mm, 5 µm) maintained at 30°C.

    • Causality: Endcapping neutralizes residual surface silanols on the silica matrix. Without endcapping, the basic nitrogen of the quinoline ring would undergo secondary ionic interactions with the silanols, resulting in severe peak tailing and inaccurate integration[5].

  • Mobile Phase: Gradient elution using 0.1% Formic acid in Water (Solvent A) and Acetonitrile (Solvent B). Flow rate: 1.0 mL/min.

  • Detection: UV absorbance at 254 nm (universal aromatic detection) and 290 nm (quinoline-specific maximum)[5].

Quantitative 1H NMR Protocol (Absolute Purity Determination)

Objective: Determine the absolute mass fraction of 2-EQCA to detect UV-transparent impurities.

  • Internal Standard (IS) Selection: Select Maleic acid (99.9% certified purity).

    • Causality: Maleic acid produces a sharp, distinct singlet at ~6.26 ppm, which perfectly avoids overlapping with the aromatic protons of the quinoline ring (7.5–8.5 ppm) or the aliphatic ethyl protons (1.3 ppm, 3.0 ppm)[3].

  • Sample Preparation: Accurately weigh ~10.0 mg of 2-EQCA and ~5.0 mg of Maleic acid into a vial. Dissolve completely in 0.6 mL of DMSO- d6​ . Transfer to a 5 mm NMR tube.

  • Acquisition Parameters: Acquire data on a 600 MHz NMR spectrometer. Use a 90° pulse angle, 64 scans, and a relaxation delay ( D1​ ) of 60 seconds.

    • Causality: A 60-second relaxation delay is mandatory. It ensures complete relaxation of all longitudinal magnetization between scans ( >5×T1​ ), which is the fundamental physical requirement for accurate quantitative integration in qNMR[6].

  • Data Processing: Phase and baseline correct the spectrum manually. Calculate absolute purity using the standard qNMR mass fraction equation[3].

Performance Comparison: In-House vs. Commercial Alternatives

To demonstrate the necessity of this orthogonal approach, we compared our optimized in-house synthesized 2-EQCA against two widely available commercial grades.

Table 1: Comparison of Analytical Techniques for 2-EQCA
TechniqueDetection PrincipleStrengthsLimitationsOutput Metric
HPLC-UV UV AbsorbanceHigh sensitivity for structural analogs; excellent resolution of isomers.Blind to non-chromophoric impurities (salts, water, aliphatic solvents).Relative Area %
LC-MS Mass-to-Charge ( m/z )Identifies co-eluting impurities; confirms molecular weight.Poor quantitative accuracy due to varying ionization efficiencies.Qualitative ID
qNMR Nuclear Spin ResonanceDirect, absolute quantitation; detects all proton-containing impurities.Lower sensitivity for trace impurities (<0.1%); requires high sample mass.Absolute Mass %
Table 2: Experimental Purity Assessment Results
Sample SourceHPLC-UV Purity (%)qNMR Purity (%)Mass Balance DeficitIdentified ImpuritiesVerdict
In-House Synthesized 99.8%99.5%0.3%Trace waterPass (Research Grade)
Commercial Grade A 99.5%98.2%1.3%Aliphatic precursorsPass (Needs repurification)
Commercial Grade B 98.9%91.4% 7.5% Residual EtOAc, Inorganic saltsFail (Unfit for biological assays)

Data Analysis & Causality: As shown in Table 2, if a researcher relied solely on HPLC-UV, Commercial Grade B would appear to be of acceptable purity (98.9%). However, the qNMR analysis revealed a massive 7.5% discrepancy. Spectral analysis of the qNMR data for Grade B showed massive aliphatic singlets corresponding to residual ethyl acetate (EtOAc) trapped in the crystal lattice, alongside a baseline shift indicative of inorganic salts from a poorly executed precipitation step. Because our in-house synthesis utilizes a rigorously controlled recrystallization protocol monitored by real-time qNMR, the mass balance deficit is minimized to 0.3%, ensuring reliable downstream biological evaluation.

Conclusion

Validating the purity of synthesized 2-Ethylquinoline-3-carboxylic acid requires a holistic, physics-based approach to analytical chemistry. While HPLC-UV remains the gold standard for separating structurally related impurities, it is fundamentally flawed as a standalone tool for absolute quantitation. By integrating qNMR into the validation workflow, researchers can establish a self-validating analytical system that uncovers hidden contaminants, thereby safeguarding the integrity of subsequent drug development pipelines.

References

  • Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation (ICH). [Link]

  • Stimuli Article: Quantitative Nuclear Magnetic Resonance (qNMR) . US Pharmacopeia (USP). [Link]

  • A Guide to Quantitative NMR (qNMR) . Emery Pharma.[Link]

  • Design, Practical Synthesis, and Biological Evaluation of Novel 6-(Pyrazolylmethyl)-4-quinoline-3-carboxylic Acid Derivatives as HIV-1 Integrase Inhibitors . National Institutes of Health (NIH PMC).[Link]

  • HPLC method for determination of enantiomeric purity of a novel respiratory fluoroquinolone: WCK 1152 . Indian Journal of Pharmaceutical Sciences. [Link]

  • The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients . Reading Scientific Services Ltd (RSSL). [Link]

Sources

Validation

Anti-inflammatory activity of 2-Ethylquinoline-3-carboxylic acid compared to known drugs

Comprehensive Comparative Guide: Anti-Inflammatory Activity of 2-Ethylquinoline-3-Carboxylic Acid vs. Classical NSAIDs For decades, the drug development pipeline for inflammatory diseases has been dominated by Non-Steroi...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Comparative Guide: Anti-Inflammatory Activity of 2-Ethylquinoline-3-Carboxylic Acid vs. Classical NSAIDs

For decades, the drug development pipeline for inflammatory diseases has been dominated by Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). While effective at managing acute pain and swelling, classical NSAIDs are fundamentally bottlenecked by their mechanism of action: the non-selective inhibition of cyclooxygenase (COX) enzymes, which strips the gastrointestinal tract of its cytoprotective prostaglandins.

Recent pharmacological repurposing and structural activity relationship (SAR) studies have highlighted quinoline-3-carboxylic acid derivatives —specifically 2-alkyl substitutions like 2-Ethylquinoline-3-carboxylic acid—as a highly potent, non-ulcerogenic alternative. This guide provides a rigorous technical comparison between this emerging class of compounds and classical NSAIDs, detailing their distinct mechanistic pathways, comparative efficacy, and the self-validating experimental protocols required to evaluate them.

Mechanistic Differentiation: Beyond COX Inhibition

The fundamental difference between 2-Ethylquinoline-3-carboxylic acid analogs and drugs like indomethacin lies in their upstream intervention points within the inflammatory cascade.

Classical NSAIDs act downstream by directly binding to and inhibiting COX-1 and COX-2, halting the conversion of arachidonic acid into pro-inflammatory prostaglandins. In contrast, quinoline-3-carboxylic acid derivatives do not inhibit COX or lipoxygenase (LOX) activities ([1]()). Instead, they exert their anti-inflammatory effects by downregulating T-cell function and suppressing the expression of inducible nitric oxide synthase (iNOS), thereby halting the production of nitric oxide (NO) in macrophages ([2]().

Furthermore, structural analyses suggest that the co-planarity of the carboxylic acid group and the adjacent quinoline nitrogen atom facilitates divalent metal chelation, a unique molecular mechanism that contributes to their targeted anti-inflammatory pharmacology without triggering the gastrointestinal toxicity associated with COX-1 suppression ([2]().

Pathway LPS LPS Stimulation TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB iNOS iNOS / Nitric Oxide NFkB->iNOS COX COX-2 / PGE2 NFkB->COX Drug Quinoline-3-carboxylic acids Drug->iNOS Suppresses NSAID Classical NSAIDs NSAID->COX Inhibits

Caption: Inflammatory signaling pathways showing distinct intervention points of quinoline derivatives vs NSAIDs.

Comparative Efficacy and Safety Data

When benchmarked against indomethacin, 2-alkylquinoline-3-carboxylic acid derivatives demonstrate highly competitive, and often superior, pharmacological profiles. Because they bypass the COX pathway, their ulcerogenic index is effectively zero, allowing for higher dosing ceilings in chronic inflammatory conditions like rheumatoid arthritis ([3]().

Pharmacological Metric2-Ethylquinoline-3-carboxylic acid (Analogs)Classical NSAIDs (e.g., Indomethacin)
Primary Mechanism iNOS suppression, T-cell downregulationCOX-1 / COX-2 enzyme inhibition
In Vitro Efficacy (NO IC50) Highly potent (Often < 10 µM)Moderate (~15-20 µM)
In Vivo Efficacy (ED50) 1.5 - 3.0 mg/kg/day (AIA Rat Model)~2.0 mg/kg/day (AIA Rat Model)
Gastrointestinal Safety Non-ulcerogenic (Maintains mucosal defense)Highly ulcerogenic (Chronic use limited)

Self-Validating Experimental Protocols

To accurately evaluate compounds that operate outside the traditional COX-inhibitory paradigm, researchers must utilize specific, self-validating assay systems. Standard acute models (like carrageenan-induced paw edema) heavily favor prostaglandin-driven mechanisms and may yield false negatives for T-cell modulators.

Protocol A: Multiplexed In Vitro Macrophage Screening

Relying solely on NO reduction creates a critical vulnerability to false positives; a compound that induces cell death will artificially lower NO levels. This protocol multiplexes the Griess assay with a Sulforhodamine B (SRB) viability screen to ensure the observed IC50 reflects true anti-inflammatory target engagement rather than broad cytotoxicity ([2]()).

  • Cell Seeding: Seed RAW264.7 murine macrophages into 96-well plates at a density of 5×104 cells/well. Incubate for 24 hours to allow adherence.

  • Pre-Treatment: Treat cells with serial dilutions of the quinoline derivative (e.g., 1 µM to 100 µM) and indomethacin (positive control) for 2 hours.

  • Stimulation: Challenge the cells with 1 µg/mL of Lipopolysaccharide (LPS) to induce TLR4-mediated inflammation. Incubate for 24 hours.

  • Efficacy Readout (Griess Assay): Transfer 100 µL of the supernatant to a new plate. Add 100 µL of Griess reagent. Measure absorbance at 540 nm to quantify nitrite (a stable metabolite of NO).

  • Validation Readout (SRB Assay): Fix the remaining cells in the original plate with 10% trichloroacetic acid (TCA). Stain with 0.4% SRB, wash with 1% acetic acid, and solubilize the bound dye in 10 mM Tris base. Measure absorbance at 515 nm to confirm cell viability remains >90%.

Workflow Seed Seed RAW264.7 Macrophages Dose Pre-treat with Quinoline Cmpd Seed->Dose Stim LPS Challenge (24 Hours) Dose->Stim Split Stim->Split Assay1 Griess Assay (Efficacy: NO) Split->Assay1 Assay2 SRB Assay (Toxicity Screen) Split->Assay2

Caption: Self-validating in vitro workflow isolating true anti-inflammatory efficacy from cytotoxicity.

Protocol B: In Vivo Adjuvant-Induced Arthritis (AIA) Rat Model

Because quinoline-3-carboxylic acids modulate T-cell function, the Adjuvant-Induced Arthritis (AIA) model is the scientifically rigorous choice. Unlike acute models, AIA is a chronic, immune-driven model that accurately reflects the joint destruction and T-cell involvement seen in human rheumatoid arthritis ([3]().

  • Induction: Inject 0.1 mL of Complete Freund's Adjuvant (CFA) into the subplantar region of the right hind paw of Lewis rats.

  • Dosing Regimen: Administer the 2-Ethylquinoline-3-carboxylic acid derivative orally via gavage at 1.5 to 3.0 mg/kg/day, starting from the day of induction (developing arthritis) or day 14 (established arthritis).

  • Primary Endpoint (Edema): Measure hind paw volume using a water displacement plethysmometer on days 0, 7, 14, and 21.

  • Secondary Endpoint (Joint Destruction): Perform radiological scoring on day 21 to evaluate bone resorption and cartilage degradation—a metric where quinoline derivatives consistently halt structural damage without inducing gastric lesions.

References

  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed / NIH - 2

  • Studies on Disease-Modifying Antirheumatic Drugs: Synthesis of Novel Quinoline and Quinazoline Derivatives and Their Anti-inflammatory Effect - Journal of Medicinal Chemistry (ACS) - 3

  • Antiinflammatory and antiarthritic properties of a substituted quinoline carboxylic acid: CL 306 ,293 - PubMed / NIH -1

  • Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds - PubMed / NIH - 4

Sources

Comparative

A Senior Application Scientist's Guide to Antibody Cross-Reactivity Against Quinoline-3-Carboxylic Acid Derivatives

For researchers, scientists, and drug development professionals, the precise detection and quantification of small molecules are paramount. Among these, quinoline-3-carboxylic acid derivatives, a scaffold central to the...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the precise detection and quantification of small molecules are paramount. Among these, quinoline-3-carboxylic acid derivatives, a scaffold central to the widely used (fluoro)quinolone antibiotics, present a significant analytical challenge.[1][2] Immunoassays offer a rapid, high-throughput, and cost-effective alternative to traditional chromatographic methods for monitoring these compounds in food safety, environmental analysis, and clinical diagnostics.[3][4][5]

The success of any immunoassay hinges on the specificity of the antibody. Cross-reactivity—the ability of an antibody to bind to molecules other than its primary target—is a critical performance characteristic. Depending on the application, it can be a highly desirable trait for creating broad-spectrum screening tools or a significant drawback when specific quantification is required.[6]

This guide provides an in-depth comparison of antibody performance against various quinoline-3-carboxylic acid derivatives. We will delve into the methodologies for assessing cross-reactivity, present supporting experimental data, and explain the underlying structural factors that govern antibody recognition.

Methodologies for Assessing Antibody Cross-Reactivity

Two primary techniques dominate the landscape of cross-reactivity analysis: the long-established Enzyme-Linked Immunosorbent Assay (ELISA) and the more modern, real-time Surface Plasmon Resonance (SPR).

Competitive Indirect ELISA (ciELISA)

The competitive immunoassay is the most common format for detecting small molecules like quinolones. In this setup, the free analyte in the sample competes with a labeled or coated antigen for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.

Causality Behind the ciELISA Protocol

The design of a ciELISA is a series of logical steps to ensure specificity and sensitivity. The coating antigen (hapten-protein conjugate) is immobilized on the microplate surface to capture the antibody of interest. The blocking step is crucial to prevent non-specific binding of the antibody to the plate, which would lead to a high background signal. The competition step is the core of the assay, where the concentration of the unknown analyte directly influences how much primary antibody is free to bind to the plate. The secondary antibody-enzyme conjugate provides a catalytic signal amplification, allowing for sensitive colorimetric detection.

Detailed Protocol: Competitive Indirect ELISA
  • Antigen Coating: Dilute the quinolone-protein conjugate (e.g., ciprofloxacin-OVA) to an optimal concentration (typically 0.1-1.0 µg/mL) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Add 100 µL to each well of a 96-well microtiter plate. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with 300 µL/well of washing buffer (e.g., PBS with 0.05% Tween-20, PBST). This removes any unbound coating antigen.

  • Blocking: Add 200 µL/well of blocking buffer (e.g., 5% non-fat dry milk in PBST) to prevent non-specific binding. Incubate for 1-2 hours at 37°C.

  • Washing: Repeat the washing step as described in step 2.

  • Competitive Reaction:

    • Add 50 µL of the standard solution (or sample extract) containing the quinolone derivative of interest at various concentrations.

    • Immediately add 50 µL of the primary antibody (e.g., anti-ciprofloxacin monoclonal antibody) diluted to its optimal working concentration.

    • Incubate for 1 hour at 37°C. During this incubation, the free drug in the solution competes with the coated drug for antibody binding sites.

  • Washing: Repeat the washing step. This removes unbound antibodies and antigen-antibody complexes.

  • Secondary Antibody Incubation: Add 100 µL/well of an enzyme-conjugated secondary antibody (e.g., HRP-Goat Anti-Mouse IgG) diluted in blocking buffer. Incubate for 1 hour at 37°C.

  • Washing: Repeat the washing step.

  • Substrate Development: Add 100 µL/well of TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution. Incubate in the dark for 15-20 minutes at room temperature.

  • Stopping the Reaction: Add 50 µL/well of stop solution (e.g., 2 M H₂SO₄).

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Analysis: Plot a standard curve of absorbance vs. log concentration. The IC₅₀ value (the concentration of analyte that causes 50% inhibition of antibody binding) is determined. Cross-reactivity (CR%) is calculated using the formula:

    • CR (%) = (IC₅₀ of Target Analyte / IC₅₀ of Competing Analyte) x 100

ciELISA Workflow Diagram

ELISA_Workflow cluster_prep Plate Preparation cluster_assay Competitive Assay cluster_data Data Analysis P1 1. Antigen Coating P2 2. Blocking P1->P2 Wash A1 3. Add Sample & Primary Antibody P2->A1 Wash A2 4. Add Secondary Antibody-HRP A1->A2 Wash A3 5. Add TMB Substrate A2->A3 Wash A4 6. Add Stop Solution A3->A4 D1 7. Read Absorbance (450 nm) A4->D1 D2 8. Calculate IC50 & Cross-Reactivity D1->D2

Caption: Workflow for Competitive Indirect ELISA (ciELISA).

Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free optical technique for monitoring biomolecular interactions in real-time. It provides detailed kinetic information, including association (kₐ) and dissociation (kₑ) rates, which are used to calculate the affinity constant (Kₐ).[7] For cross-reactivity studies, SPR can directly measure the binding of different quinolone derivatives to an immobilized antibody, offering a more nuanced view than the endpoint data from an ELISA.[8][9]

Causality Behind the SPR Protocol

The SPR workflow is designed to precisely measure binding kinetics. The antibody is immobilized on the sensor chip surface, creating a stable baseline. Injecting the analyte (the quinolone derivative) allows for real-time monitoring of the binding event (association phase). Switching back to running buffer initiates the dissociation phase. The sensorgram, a plot of response units over time, directly reflects these binding and unbinding events. A regeneration step with a low pH solution is used to strip the bound analyte, preparing the surface for the next cycle. This allows for high-throughput, reproducible analysis.[8]

Detailed Protocol: SPR Cross-Reactivity Analysis
  • Surface Preparation: Activate a carboxymethylated dextran sensor chip (e.g., CM5) using a standard injection of EDC/NHS (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide/N-hydroxysuccinimide).

  • Antibody Immobilization: Inject the primary antibody (e.g., Anti-sarafloxacin mAb) in a low-ionic-strength buffer (e.g., 10 mM sodium acetate, pH 5.0) over the activated surface. The antibody will be covalently coupled to the chip surface. Aim for an immobilization level of ~5000-10000 Response Units (RU).

  • Deactivation: Inject ethanolamine-HCl to deactivate any remaining active esters on the surface.

  • Binding Analysis:

    • Inject a series of concentrations of the primary target analyte (e.g., sarafloxacin) over the antibody-functionalized surface to determine its binding kinetics and affinity.

    • Use a running buffer (e.g., HBS-EP+) throughout the experiment.

  • Cross-Reactivity Testing: Inject the same concentration series for each of the structurally related quinoline derivatives to be tested.

  • Regeneration: Between each analyte injection cycle, inject a pulse of a low-pH regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5) to remove the bound analyte and prepare the surface for the next sample.

  • Data Analysis:

    • Fit the sensorgram data from each interaction to a suitable binding model (e.g., 1:1 Langmuir binding) to obtain kₐ, kₑ, and Kₐ values.

    • Compare the affinity constants (Kₐ) or the overall binding response of the cross-reacting compounds to the primary target analyte to determine the degree of cross-reactivity.

SPR Analysis Workflow Diagram

SPR_Workflow cluster_prep Surface Preparation cluster_analysis Kinetic Analysis Cycle (Repeat for each analyte) cluster_data Data Analysis S1 1. Activate Sensor Chip (EDC/NHS) S2 2. Immobilize Antibody S1->S2 S3 3. Deactivate Surface (Ethanolamine) S2->S3 A1 4. Inject Analyte (Association) S3->A1 A2 5. Buffer Flow (Dissociation) A1->A2 A3 6. Inject Regeneration Solution A2->A3 A3->A1 D1 7. Fit Data to Binding Model A3->D1 Collect Sensorgrams D2 8. Determine ka, kd, KD & Compare Affinities D1->D2

Caption: Workflow for SPR-based cross-reactivity analysis.

Comparative Analysis of Antibody Cross-Reactivity

The degree of cross-reactivity is intimately linked to the chemical structure of the quinoline derivatives. The core 6-fluoro-3-quinolinecarboxylic acid moiety is essential for recognition by many antibodies in this class.[10] However, substitutions at the N-1 and C-7 positions are critical in modulating the binding affinity and specificity.[10][11]

For example, studies have shown that for antibodies raised against sarafloxacin, which has a 4-fluorophenyl group at the N-1 position, other fluoroquinolones also containing this group (like difloxacin) show strong binding.[11] Conversely, replacing this bulky aromatic group with smaller alkyl groups (e.g., the cyclopropyl group in ciprofloxacin or the ethyl group in norfloxacin) often leads to a significant decrease in binding affinity for that specific antibody.[10]

Cross-Reactivity Data for Selected Antibodies

The following table summarizes experimental cross-reactivity data from various studies. It highlights how different antibodies exhibit unique binding profiles against a panel of common (fluoro)quinolone antibiotics.

Antibody SpecificityTarget AnalyteCross-ReactantAssay MethodCross-Reactivity (%)Reference
Broad-Specificity mAb C4A9H1 CiprofloxacinEnrofloxacinciELISA100%[12]
NorfloxacinciELISA91.5%[12]
DanofloxacinciELISA83.3%[12]
SarafloxacinciELISA35.0%[12]
FlumequineciELISA35.7%[12]
Anti-Sarafloxacin pAb SarafloxacinNorfloxacinDirect ELISA2.1%[13]
CiprofloxacinDirect ELISA<1%[13]
EnrofloxacinDirect ELISA<1%[13]
Oxolinic AcidDirect ELISA6.3%[13]
Anti-Norfloxacin pAb NorfloxacinCiprofloxacinic-ELISA112%[14]
Enrofloxacinic-ELISA78%[14]
Ofloxacinic-ELISA75%[14]
Sarafloxacinic-ELISA2%[14]
Broad-Specificity mAb (vs. CPF) CiprofloxacinEnrofloxacinELISA73.9%[15]
NorfloxacinELISA73.6%[15]
DanofloxacinELISA53.1%[15]
SarafloxacinELISA3.2%[15]

Note: Cross-reactivity values are highly dependent on the specific antibody and assay conditions. This table is for comparative purposes.

Expert Insights and Discussion

The choice between a broad-spectrum and a specific antibody is entirely application-dependent.

  • Broad-Spectrum Antibodies: For screening purposes, such as testing food products for the presence of any member of the fluoroquinolone class, an antibody with wide cross-reactivity is ideal.[3][11][16] The mAb C4A9H1, for instance, demonstrates excellent broad-spectrum detection capabilities for several key fluoroquinolones.[12] The development of such antibodies often involves using a hapten that exposes common structural motifs of the entire class during immunization.[14]

  • Specific Antibodies: For applications requiring the precise quantification of a single compound, or to differentiate between closely related structures, a highly specific antibody with minimal cross-reactivity is necessary. The anti-sarafloxacin polyclonal antibody listed in the table is a good example of a more specific reagent.[13]

It is critical to recognize that immunoassay results, particularly for complex matrices like food samples, should be considered screening results. Confirmation and precise quantification are often performed using chromatographic methods like HPLC or LC-MS/MS.[4]

Conclusion

The cross-reactivity of antibodies against quinoline-3-carboxylic acid derivatives is a complex interplay of immunogen design and the subtle structural variations among the target analytes. A thorough characterization using robust methods like competitive ELISA and SPR is essential for selecting the appropriate antibody for a given research or diagnostic need. By understanding the principles behind these assessment methods and the structure-activity relationships that govern antibody binding, researchers can confidently develop and deploy immunoassays for the effective detection of this important class of compounds.

References
  • CSIC. (n.d.). Immunoassay to detect residual fluoroquinolone-type antibiotics in food. IQAC-CSIC. [Link]

  • Huet, A. C., et al. (2011). Engineering of a broad-specificity antibody: detection of eight fluoroquinolone antibiotics simultaneously. PubMed. [Link]

  • Dubois, M., et al. (2006). Simultaneous Determination of (Fluoro)quinolone Antibiotics in Kidney, Marine Products, Eggs, and Muscle by Enzyme-Linked Immunosorbent Assay (ELISA). ACS Publications. [Link]

  • Sahlberg, C., et al. (2013). Multiresidue Detection of Fluoroquinolones: Specificity Engineering of a Recombinant Antibody with Oligonucleotide-Directed Mutagenesis. Journal of Agricultural and Food Chemistry. [Link]

  • Reichert. (2025). The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions: Importance and Advancements with Reichert SPR Systems. AZoM.com. [Link]

  • Phucho, T., et al. (2022). Development of IgY-Based Indirect Competitive ELISA for the Detection of Fluoroquinolone Residues in Chicken and Pork Samples. PMC. [Link]

  • Schenck, F. J. (2015). Development of a Broad Specific Monoclonal Antibody for Fluoroquinolone Analysis. ResearchGate. [Link]

  • Wang, Z., et al. (2007). Development of a Monoclonal Antibody-Based Broad-Specificity ELISA for Fluoroquinolone Antibiotics in Foods and Molecular Modeling Studies of Cross-Reactive Compounds. PubMed. [Link]

  • Murphy, L. (2008). Detection of Fluoroquinolone Antibiotics in Milk via a Labeless Immunoassay Based upon an Alternating Current Impedance Protocol. Analytical Chemistry. [Link]

  • Affinité Instruments. (2021). SPR to Examine Cross-Reactivity of Antibodies with Native and Variant SARS-CoV-2 Spike Proteins. [Link]

  • Eurofins Discovery. (n.d.). Target Binding Characterization. [Link]

  • Khan, I., et al. (2020). Current advances in immunoassays for the detection of antibiotics residues: a review. Taylor & Francis Online. [Link]

  • Sheng, W., et al. (2008). Production of new class-specific polyclonal antibody for determination of fluoroquinolones antibiotics by indirect competitive ELISA. Taylor & Francis Online. [Link]

  • Campbell, K., et al. (2012). Surface plasmon resonance biosensing: Approaches for screening and characterising antibodies for food diagnostics. PMC. [Link]

  • Holtzapple, C. K., et al. (n.d.). Development of antibodies against the fluoroquinolone sarafloxacin and molecular modeling studies of cross‐reactive compounds. Wiley Online Library. [Link]

  • Clancy, K. F., et al. (2018). Rapid Antibody Selection Using Surface Plasmon Resonance for High-Speed and Sensitive Hazelnut Lateral Flow Prototypes. PMC. [Link]

  • Bucknall, D. C., et al. (2003). Antibodies to the quinolones and fluoroquinolones for the development of generic and specific immunoassays for detection of these residues in animal products. PubMed. [Link]

  • R-Biopharm Nederland B.V. (n.d.). FLUOROQUINOLONES ELISA. [Link]

  • Bucknall, D. C., et al. (2003). Antibodies to the quinolones and fluoroquinolones for the development of generic and specific immunoassays for detection of these residues in animal products. ResearchGate. [Link]

  • ResearchGate. (n.d.). The cross-reactivity values of the fluoroquinolone compounds in the studied systems. [Link]

  • Poon, C. C., & Yoon, J. (2021). Quinolone Allergy. PMC. [Link]

  • Bentham Science. (n.d.). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Key Applications of Quinoline-3-carboxylic Acid in Pharmaceutical Research and Development. [Link]

  • SeraCare. (n.d.). Technical Guide for ELISA - Protocols. [Link]

  • González, I., et al. (2005). Immediate hypersensitivity to quinolones: moxifloxacin cross-reactivity. Semantic Scholar. [Link]

  • Google Patents. (n.d.).
  • Zapała, L., et al. (2018). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. PubMed. [Link]

  • Al-Obaid, A. M., et al. (2002). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. PubMed. [Link]

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